2,3,6-Trifluoropyridin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trifluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRFOLPUTPVEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553974 | |
| Record name | 2,3,6-Trifluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63489-55-4 | |
| Record name | 2,3,6-Trifluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3,6-Trifluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,6-Trifluoropyridin-4-amine (CAS Number: 63489-55-4), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety and handling protocols, and potential applications, supported by experimental methodologies and data visualizations.
Core Compound Information
Molecular Formula: C₅H₃F₃N₂[1]
Molecular Weight: 148.08 g/mol [1]
Structure:
Caption: Chemical structure of this compound.
Synonyms: 4-Amino-2,3,6-trifluoropyridine
This compound belongs to the class of fluorinated pyridines, which are sought-after building blocks in the synthesis of complex organic molecules due to the unique properties conferred by fluorine atoms. It can serve as a crucial intermediate for creating novel pharmaceutical candidates and as a reference substance for drug impurity analysis.[1]
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely published, the following tables summarize available information and typical characteristics for similar fluorinated amine compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 63489-55-4 | [1][2] |
| Molecular Formula | C₅H₃F₃N₂ | [1] |
| Molecular Weight | 148.08 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Spectroscopic Data Interpretation
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic proton signal(s) and a broad singlet for the amine protons. |
| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyridine ring, with chemical shifts influenced by the fluorine and amine substituents. |
| ¹⁹F NMR | Three distinct signals for the fluorine atoms at positions 2, 3, and 6, showing characteristic coupling patterns. |
| FT-IR | N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (148.08), along with fragmentation patterns characteristic of a trifluorinated aminopyridine structure. |
Safety and Handling
Hazard Classification (Anticipated):
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
Table 3: Precautionary Statements
| Category | Precautionary Statement |
| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Response | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years).[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Waste generated should be stored separately and handled by a professional biological waste treatment company to prevent environmental contamination.[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a general approach can be inferred from the synthesis of analogous fluorinated aminopyridines.
General Synthetic Approach: Nucleophilic Aromatic Substitution
A common method for the synthesis of aminopyridines is through the nucleophilic aromatic substitution of a corresponding halogenated pyridine precursor.
References
physical and chemical properties of 2,3,6-Trifluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2,3,6-Trifluoropyridin-4-amine is limited. This guide provides a comprehensive overview based on available information for the target compound and data from structurally related analogs to infer its physicochemical properties.
Core Molecular Information
This compound is a fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of three fluorine atoms is expected to significantly influence its electronic properties, reactivity, and biological activity.
| Property | Value | Source |
| CAS Number | 63489-55-4 | [Internal Search] |
| Molecular Formula | C₅H₃F₃N₂ | [Internal Search] |
| Molecular Weight | 148.08 g/mol | [Internal Search] |
| Canonical SMILES | C1=C(C(=NC(=C1F)F)N)F | [Internal Search] |
| InChI Key | Not Available | |
| Appearance | Expected to be a solid | [Inference] |
| Storage Conditions | Short term: -4°C; Long term: -20°C | [Internal Search] |
Estimated Physicochemical Properties
Due to the absence of direct experimental data for this compound, the following table provides estimated values and data from structurally similar compounds to offer a comparative perspective.
| Property | This compound (Estimated/Inferred) | 4-Amino-2,3,5,6-tetrafluoropyridine | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 2,4,6-Trifluoropyridine |
| Melting Point (°C) | Not Available | 82 - 88 | 120 - 121 | Not Available |
| Boiling Point (°C) | Not Available | Not Available | Not Available | 102 |
| pKa | Estimated to be lower than non-fluorinated aminopyridines due to the electron-withdrawing nature of fluorine atoms.[1] | Not Available | Not Available | Not Available |
| Solubility | Expected to have good solubility in polar organic solvents like DMSO and methanol.[2][3] | Not Available | Not Available | Insoluble in water |
Synthesis and Experimental Protocols
While a specific experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of fluorinated aminopyridines. A common approach involves the nucleophilic aromatic substitution of a polyfluorinated pyridine precursor.
Proposed Synthetic Pathway:
A potential synthesis could involve the reaction of 2,3,4,6-tetrafluoropyridine with ammonia or a protected amine. The 4-position in perfluoropyridine is generally the most susceptible to nucleophilic attack.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,3,4,6-tetrafluoropyridine in a suitable aprotic solvent such as acetonitrile or DMSO.
-
Nucleophilic Addition: Add an excess of aqueous ammonia or a solution of a protected amine (e.g., benzylamine, followed by deprotection) to the reaction mixture.
-
Heating and Monitoring: Heat the mixture at a controlled temperature (e.g., 80-120 °C) and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Characterization of a Novel Fluorinated Pyridine:
Caption: Workflow for the synthesis and characterization of a novel compound.
Predicted Spectroscopic Data
While experimental spectra are not available, the following are predictions based on the structure of this compound and general principles of spectroscopy.
4.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to be simple, showing a signal for the C5-proton and signals for the amine protons.
-
C5-H: This proton would likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms (F6 and the more distant F2 and F3). Its chemical shift would be in the aromatic region, influenced by the electron-withdrawing fluorine atoms.
-
NH₂: The amine protons would likely appear as a broad singlet. The chemical shift would be dependent on the solvent and concentration.
4.2. 13C NMR Spectroscopy
The 13C NMR spectrum would show five distinct signals for the pyridine ring carbons. Each carbon signal would be split by the fluorine atoms attached to or near it (C-F coupling).
-
C-F signals: The signals for C2, C3, and C6 will show large one-bond C-F coupling constants.
-
C4 and C5 signals: These signals will show smaller two- or three-bond C-F couplings. The chemical shifts will be significantly influenced by the fluorine substituents.
4.3. 19F NMR Spectroscopy
The 19F NMR spectrum is expected to show three distinct signals for the fluorine atoms at the C2, C3, and C6 positions. These signals would likely appear as multiplets due to F-F and F-H coupling.
4.4. IR Spectroscopy
The infrared spectrum would be expected to show characteristic absorption bands for the N-H and C-F bonds.
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
N-H bending: A band around 1600-1650 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.
-
Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.
4.5. Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 148. Fragmentation patterns would likely involve the loss of HF and other small molecules.
Chemical Properties: Reactivity and Stability
-
Reactivity: The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the fluorine atoms. Conversely, it is activated for nucleophilic aromatic substitution, where a fluorine atom could potentially be displaced by a strong nucleophile, although the 4-amino group is a strong activating group which may complicate this. The amino group can undergo typical reactions of primary aromatic amines, such as diazotization and acylation.[4]
-
Stability: Fluorinated pyridines are generally stable compounds. The provided storage conditions of -4°C to -20°C suggest that the compound may be sensitive to prolonged exposure to higher temperatures or light.
Conclusion
This compound is a compound of interest for which detailed experimental characterization is currently lacking in public literature. This guide provides a foundational understanding based on its molecular structure and by drawing parallels with related fluorinated pyridines. The proposed synthetic and characterization workflows offer a roadmap for researchers aiming to work with this and similar novel compounds. Further experimental investigation is necessary to fully elucidate its chemical and physical properties.
References
An In-depth Technical Guide to 2,3,6-Trifluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,3,6-Trifluoropyridin-4-amine, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modify the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide consolidates key molecular data, potential synthetic pathways, and safety information relevant to laboratory and research applications.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with three fluorine atoms and an amine group. The positions of the fluorine atoms have a profound impact on the electronic properties of the aromatic system and the basicity of the amine group.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 63489-55-4 | [1] |
| Molecular Formula | C₅H₃F₃N₂ | [1] |
| Molecular Weight | 148.08 g/mol | [1] |
Synthesis and Experimental Protocols
The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated precursors, such as perfluoropyridine. The high electrophilicity of the carbon atoms in the perfluorinated ring, particularly at the 4-position, makes them susceptible to attack by nucleophiles.
Caption: Generalized workflow for the synthesis of an aminofluoropyridine via nucleophilic aromatic substitution.
General Experimental Protocol: Nucleophilic Amination of a Perfluoropyridine
This protocol is a representative example based on the synthesis of related aminofluoropyridines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the perfluoropyridine precursor in a suitable solvent such as ethanol.
-
Addition of Nucleophile: To the stirred solution, add an aqueous solution of the ammonia source (e.g., ammonium hydroxide) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired aminofluoropyridine.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Research and Drug Development
Fluorinated pyridines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine can enhance biological activity and improve pharmacokinetic profiles. This compound can serve as a key intermediate for more complex molecules.
-
Medicinal Chemistry: Derivatives of aminopyridines have been investigated for a range of biological activities, including as kinase inhibitors and for applications in antiviral and anticancer research.[2][3]
-
Reference Standard: This compound can be used as a reference substance for the identification and quantification of impurities in drug manufacturing processes.[1]
-
Reagent: It serves as a reagent in biomedical and materials science research.[1]
Safety and Handling
Due to its chemical nature, this compound requires careful handling in a laboratory setting.
Table 2: Safety and Storage Information
| Parameter | Recommendation | Reference |
| Personal Protective Equipment | Wear protective glasses, chemical-resistant gloves, and a lab coat. Avoid skin contact. | [1] |
| Storage Conditions | Short-term (1-2 weeks): Store at -4°C. Long-term (1-2 years): Store at -20°C. | [1] |
| Waste Disposal | Generated waste must be stored separately and handled by a professional biological and chemical waste disposal service to prevent environmental contamination. | [1] |
This guide provides foundational information for professionals working with this compound. Researchers are encouraged to consult additional literature and safety data sheets before commencing any experimental work.
References
Spectroscopic Profile of 2,3,6-Trifluoropyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,3,6-Trifluoropyridin-4-amine (CAS Number: 63489-55-4). Due to the limited availability of published experimental data for this specific molecule, this document leverages spectral data from closely related analogs, namely 4-Amino-2,3,5,6-tetrafluoropyridine and 2,3,6-Trifluoroaniline, to predict and interpret the spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by providing a foundational understanding of the compound's structural features through spectroscopic analysis.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₅H₃F₃N₂ Molecular Weight: 148.09 g/mol CAS Number: 63489-55-4[1]
Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on the fundamental principles of spectroscopy and comparative analysis with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the electronic environment of fluorine atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be essential for complete structural characterization.
2.1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two main signals: one for the aromatic proton on the pyridine ring and another for the amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5 - 7.5 | Doublet of triplets (dt) | 1H | H-5 |
| ~4.0 - 5.5 | Broad singlet (br s) | 2H | -NH₂ |
Note: The chemical shift of the amine protons can vary depending on the solvent and concentration.
2.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring, each coupled to the attached fluorine atoms.
| Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment |
| ~150 - 160 (d) | Large | C-2 |
| ~135 - 145 (d) | Large | C-3 |
| ~145 - 155 (s) | - | C-4 |
| ~110 - 120 (d) | Small | C-5 |
| ~155 - 165 (d) | Large | C-6 |
2.1.3. Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is anticipated to display three distinct signals corresponding to the three fluorine atoms, with coupling between them.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -80 to -100 | Doublet of doublets (dd) | F-2 |
| -150 to -170 | Doublet of doublets (dd) | F-3 |
| -70 to -90 | Doublet of doublets (dd) | F-6 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for the amine group and the fluoro-aromatic ring are expected.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of primary amine[2] |
| 1650 - 1580 | Medium to strong | N-H bending of primary amine[2] |
| 1600 - 1450 | Medium to strong | C=C and C=N stretching of the pyridine ring |
| 1300 - 1100 | Strong | C-F stretching |
| 1335 - 1250 | Strong | C-N stretching (aromatic amine)[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are predicted.
| m/z | Interpretation |
| 148 | Molecular ion [M]⁺ |
| 129 | [M - F]⁺ |
| 121 | [M - HCN]⁺ |
| 102 | [M - HCN - F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Caption: General workflow for NMR spectroscopic analysis.
IR Spectroscopy
The IR spectrum could be obtained using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.
Caption: General workflow for IR spectroscopic analysis.
Mass Spectrometry
Mass spectral data would be obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), coupled to a separation technique like gas chromatography (GC) or liquid chromatography (LC).
Caption: General workflow for Mass Spectrometric analysis.
Conclusion
This technical guide provides a predictive spectroscopic analysis of this compound based on established principles and data from analogous compounds. The tabulated data and generalized experimental workflows offer a valuable starting point for researchers working with this compound. It is important to note that experimental verification is crucial, and the actual spectroscopic data may vary slightly from the predictions presented herein. This guide serves as a foundational resource to aid in the design of experiments and the interpretation of future analytical results.
References
An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluoropyridin-4-amine: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3,6-Trifluoropyridin-4-amine, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis of this compound typically involves a multi-step process, beginning with commercially available, highly fluorinated pyridine derivatives. This document details the key starting materials, reaction intermediates, and experimental protocols, presenting quantitative data in a clear and accessible format.
Core Synthesis Strategy: A Two-Step Approach
The most viable and documented pathway to this compound proceeds through a two-step synthetic sequence:
-
Nucleophilic Aromatic Substitution: The initial step involves the regioselective amination of a readily available polyfluoropyridine precursor. 2,3,5,6-Tetrafluoropyridine is the preferred starting material due to the high reactivity of the C-4 position towards nucleophilic attack. Reaction with ammonia selectively displaces the fluorine atom at the 4-position to yield the key intermediate, 4-amino-2,3,5,6-tetrafluoropyridine.
-
Selective Hydrodefluorination: The subsequent and crucial step is the selective removal of a single fluorine atom from the tetrafluorinated intermediate. Specifically, the fluorine atom at the 5-position is removed through a catalytic hydrodefluorination reaction to afford the final product, this compound. The regioselectivity of this step is a critical aspect of the synthesis.
Tabulated Summary of Reactions and Yields
The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.
Table 1: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine
| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| Pentafluoropyridine | Aqueous Ammonia, Tetrahydrofuran (THF) | Reflux, 18 hours | 4-Amino-2,3,5,6-tetrafluoropyridine | 80%[1] |
Table 2: Synthesis of this compound
| Starting Material | Reagents and Catalysts | Reaction Conditions | Product | Yield (%) |
| 4-Amino-2,3,5,6-tetrafluoropyridine | Triethylsilane, Rhodium Catalyst (e.g., [Rh(μ-H)(dippp)]₂) | Benzene-d6, 50°C, 48 hours | This compound | Not explicitly reported for this specific substrate, but hydrodefluorination of 2,3,5,6-tetrafluoropyridine yields a mixture including 2,3,6-trifluoropyridine (7%)[2] |
Note: The yield for the selective hydrodefluorination of 4-amino-2,3,5,6-tetrafluoropyridine is not explicitly available in the searched literature and would require experimental optimization. The provided data for the hydrodefluorination of a related compound suggests the feasibility of the reaction.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine[1]
Materials:
-
Pentafluoropyridine (25 g, 148 mmol)
-
Tetrahydrofuran (THF) (175 ml)
-
Aqueous Ammonia (0.88 specific gravity, 125 ml)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Light petroleum
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve pentafluoropyridine (25 g, 148 mmol) in THF (175 ml) to obtain a clear solution.
-
To this solution, add aqueous ammonia (125 ml). An exothermic reaction will occur, and the solution will become cloudy.
-
Reflux the reaction mixture for 18 hours. A clear solution should be formed.
-
After cooling, pour the reaction mixture into water (500 ml).
-
Extract the aqueous mixture with diethyl ether (3 x 75 ml).
-
Dry the combined ether extracts over anhydrous MgSO₄.
-
Remove the solvent using a rotary evaporator.
-
Remove the final traces of solvent in vacuo to yield a pale cream solid.
-
Recrystallize the crude product from light petroleum to obtain long white needles of 4-amino-2,3,5,6-tetrafluoropyridine.
Yield: 20 g (80%) Melting Point: 85–87°C Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3500-3300 (N-H stretch), 1450-1190 (Py-F)
-
¹H NMR (CDCl₃, δ): 5.05 (2H, broad s, -NH₂)
-
¹⁹F NMR (CDCl₃, δ): -15.1 (2F, m, F-2 and F-6), -85.1 (2F, m, F-3 and F-5)
-
MS (m/z): 166 ([M]⁺, 100%)
Step 2: Selective Hydrodefluorination of 4-Amino-2,3,5,6-tetrafluoropyridine (General Procedure)
Materials:
-
4-Amino-2,3,5,6-tetrafluoropyridine
-
A hydrosilane reagent (e.g., triethylsilane)
-
A transition metal catalyst (e.g., a rhodium or zirconium complex)
-
Anhydrous, inert solvent (e.g., benzene, toluene, or THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-amino-2,3,5,6-tetrafluoropyridine in the anhydrous solvent.
-
Add the hydrosilane reagent to the solution.
-
Add the transition metal catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100°C) and monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture and quench any remaining hydrosilane.
-
The product, this compound, would be isolated and purified using standard techniques such as column chromatography or distillation.
Note on Selectivity: The regioselectivity of hydrodefluorination is influenced by the catalyst, solvent, and reaction conditions. For polyfluoropyridines, hydrodefluorination often occurs at the 4-position. However, the presence of the amino group at the 4-position in the substrate will direct the hydrodefluorination to other positions, with the 5-position being a likely target due to electronic effects. Experimental validation is necessary to confirm the outcome.
Synthesis Pathway and Workflow Diagrams
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for the synthesis.
Alternative Synthetic Considerations
An alternative approach to this compound could involve the synthesis of 2,3,6-trifluoropyridine as a key intermediate, followed by a regioselective amination at the 4-position. The synthesis of 2,3,6-trifluoropyridine has been reported from the hydrodefluorination of 2,3,5,6-tetrafluoropyridine.[2] However, achieving selective amination at the 4-position of 2,3,6-trifluoropyridine would present a significant challenge due to the activating effects of the fluorine atoms at the 2- and 6-positions, which would likely favor nucleophilic attack at these sites. Further research and development would be required to establish a viable and selective amination protocol for this substrate.
Conclusion
The synthesis of this compound is most practically achieved through a two-step process starting from pentafluoropyridine. The initial amination to form 4-amino-2,3,5,6-tetrafluoropyridine is a high-yielding and well-documented reaction. The subsequent selective hydrodefluorination, while conceptually sound, requires further experimental investigation to optimize conditions and maximize the yield of the desired product. This guide provides a solid foundation for researchers and drug development professionals to pursue the synthesis of this important fluorinated pyridine derivative.
References
The Elusive Core: A Technical Guide to 2,3,6-Trifluoropyridin-4-amine for Researchers and Drug Development Professionals
Compound Identification and Properties
While direct experimental data for 2,3,6-Trifluoropyridin-4-amine is scarce in publicly accessible literature, its chemical identity has been established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63489-55-4 | [1] |
| Molecular Formula | C₅H₃F₃N₂ | [1] |
| Molecular Weight | 148.08 g/mol | [1] |
Commercial Availability
A thorough search of major chemical supplier catalogs indicates that this compound is not a stock item. BIOFOUNT lists the compound with a CAS number, suggesting it may be available through custom synthesis.[1] Researchers requiring this compound will likely need to pursue a custom synthesis route or develop an in-house synthetic procedure.
For comparative studies and as potential starting materials for synthetic efforts, several structurally similar fluorinated aminopyridines are commercially available.
Table 2: Commercially Available Analogs of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Suppliers |
| 4-Amino-2,3,5,6-tetrafluoropyridine | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | Thermo Fisher Scientific, Santa Cruz Biotechnology, Oakwood Chemical[2][3][4][5][6] |
| 2-Amino-4-chloro-3,5,6-trifluoropyridine | 63489-56-5 | C₅H₂ClF₃N₂ | 182.53 | Thermo Fisher Scientific[7][8] |
| 4-Amino-3-fluoropyridine | 2247-88-3 | C₅H₅FN₂ | 112.11 | Chem-Impex[9][10] |
| 4-Amino-2-(trifluoromethyl)pyridine | 147149-98-2 | C₆H₅F₃N₂ | 162.11 | Sigma-Aldrich |
Potential Synthetic Pathways
The synthesis of fluorinated pyridines often involves challenging reactions due to the electron-deficient nature of the pyridine ring, which is further exacerbated by fluorine substitution.[11][12] Based on established methodologies for the synthesis of related compounds, a potential synthetic route to this compound can be proposed. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a more heavily fluorinated pyridine precursor.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Hypothetical Synthesis of this compound
This protocol is a hypothetical adaptation based on general procedures for the synthesis of fluorinated aminopyridines.[13][14] Optimization and safety assessments are crucial before implementation.
Step 1: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine
-
Reaction Setup: In a sealed reaction vessel, dissolve pentafluoropyridine in a suitable solvent such as ethanol or DMSO.
-
Amination: Add an excess of aqueous ammonia to the solution.
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress should be monitored by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Selective Reductive Defluorination
This step is more speculative and would require significant experimental development. One potential approach could involve a catalytic hydrogenation or a dissolving metal reduction.
-
Reaction Setup: Dissolve 4-Amino-2,3,5,6-tetrafluoropyridine in a suitable solvent.
-
Reduction: Introduce a catalyst (e.g., Palladium on carbon) and a hydrogen source, or a reducing agent like sodium borohydride in the presence of a proton source. The regioselectivity of this reduction would be a key challenge to overcome.
-
Reaction Conditions: The reaction would likely be run under pressure and at a specific temperature, which would need to be optimized.
-
Work-up and Purification: Similar to Step 1, the product would be isolated by extraction and purified by chromatography.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atoms and the electron-donating amino group.
Caption: Key reactive sites of this compound.
The amino group is expected to be the primary site for reactions such as acylation, alkylation, and diazotization, allowing for its incorporation into larger molecular scaffolds.[9] The fluorine atoms will influence the pKa of the amino group and the pyridine nitrogen, as well as the overall lipophilicity and metabolic stability of its derivatives. These properties make it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[10]
Conclusion
While this compound is not a readily available chemical, its potential as a building block in medicinal and agricultural chemistry is significant. This guide provides a foundational understanding of its properties, potential synthetic routes, and a comparative landscape of available analogs. The development of a reliable and scalable synthesis for this compound would be a valuable contribution to the field, enabling further exploration of its utility in the design of new and improved chemical entities. Researchers are encouraged to use the information presented here as a starting point for their synthetic endeavors and to consult the broader literature on fluorinated pyridine synthesis for more detailed experimental procedures.
References
- 1. bio-fount.com [bio-fount.com]
- 2. scbt.com [scbt.com]
- 3. B23815.06 [thermofisher.com]
- 4. 4-Amino-2,3,5,6-tetrafluoropyridine [oakwoodchemical.com]
- 5. 4-Amino-2,3,5,6-tetrafluoropyridine, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-Amino-4-chloro-3,5,6-trifluoropyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Amino-4-chloro-3,5,6-trifluoropyridine, 98% | Fisher Scientific [fishersci.ca]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
2,3,6-Trifluoropyridin-4-amine: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available safety data and recommended handling procedures for 2,3,6-Trifluoropyridin-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally similar fluorinated aminopyridines to provide a robust framework for its safe use in a research and development setting. The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include acute toxicity if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Note: This classification is inferred from structurally related compounds such as 4-Amino-2,3,5,6-tetrafluoropyridine and 6-Chloro-4-(trifluoromethyl)pyridin-2-amine and should be treated as a preliminary assessment.[1][2]
Physical and Chemical Properties
| Property | 2,4,6-Trifluoropyridine | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine |
| Molecular Weight | 133.07 g/mol | 197.54 g/mol [3] | 198.09 g/mol [4] | 196.56 g/mol [5] |
| Boiling Point | 102°C[6] | Not Available | Not Available | Not Available |
| Density | 1.499 g/cm³[6] | Not Available | Not Available | Not Available |
| Refractive Index | 1.412[6] | Not Available | Not Available | Not Available |
Safe Handling and Experimental Protocols
Strict adherence to safety protocols is essential when handling this compound. The following procedures are based on best practices for handling hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Required Personal Protective Equipment Workflow.
Engineering Controls
Engineering controls are designed to minimize exposure by isolating the hazard.
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is mandatory.[7]
-
Safety Equipment: Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7]
Handling and Storage Protocol
Caption: Handling and Storage Protocol Flowchart.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Avoid all personal contact, including inhalation.[1]
-
Wear protective gloves, clothing, and eye/face protection.[1][7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[7]
First-Aid Measures
In case of exposure, immediate medical attention is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention.[1][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7] |
Accidental Release Measures
In the event of a spill, follow these procedures:
Caption: Accidental Spill Response Workflow.
-
Personal Precautions: Evacuate personnel to safe areas.[7] Wear appropriate personal protective equipment.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, diatomaceous earth, acid binders, universal binders, sawdust). Keep in suitable, closed containers for disposal.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[7]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]
Toxicological Information
While specific toxicological data for this compound is unavailable, data from analogous compounds suggests potential for harm.
Acute Toxicity (Inferred from related compounds)
| Route | Species | Value | Compound |
| Oral LD50 | Rat | >1,000 mg/kg[9] | Defy Amine 4 |
| Dermal LD50 | Rabbit | >1,500 mg/kg[9] | Defy Amine 4 |
| Inhalation LC50 | Rat | >3.0 mg/L (4-hr)[9] | Defy Amine 4 |
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[7] Do not dispose of down the drain.
This technical guide is intended to provide a starting point for the safe handling of this compound. Researchers, scientists, and drug development professionals are encouraged to consult additional resources and their institution's safety office for further guidance. Always prioritize safety in the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | C5H3ClF3N3 | CID 13086908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | C6H3F5N2 | CID 2782809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-TRIFLUOROPYRIDINE | 3512-17-2 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.greenbook.net [assets.greenbook.net]
reactivity of the amino group in trifluoropyridines
An In-depth Technical Guide to the Reactivity of the Amino Group in Trifluoropyridines
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridines are a cornerstone scaffold in modern medicinal and agrochemical science. The incorporation of the trifluoromethyl (CF₃) group onto the pyridine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.
This technical guide focuses on the reactivity of one of the most versatile functional groups on this scaffold: the amino group (-NH₂). The interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing CF₃ group, and the nucleophilic amino group creates a complex reactivity landscape. Understanding these principles is critical for leveraging aminotrifluoropyridines as key intermediates in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This document provides a detailed overview of the amino group's basicity and its reactivity in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and logical diagrams.
Electronic Properties and Basicity of the Amino Group
The reactivity of the amino group on a trifluoropyridine ring is fundamentally governed by the electronic effects of both the pyridine nitrogen and the trifluoromethyl substituent. Both are strongly electron-withdrawing, which significantly reduces the electron density on the aromatic ring and, consequently, on the exocyclic amino group.
This reduction in electron density has a profound impact on the basicity of the amino group, making it a much weaker base compared to aniline or even aminopyridine. The pKa of the conjugate acid of an aminotrifluoropyridine is substantially lower than that of its non-fluorinated analogues. This decreased basicity also translates to reduced nucleophilicity, a critical consideration for reactions such as N-alkylation and acylation.
Table 1: Comparison of Predicted and Known pKa Values for Selected Aminopyridines
| Compound | Structure | pKa (Conjugate Acid) | Notes |
| 2-Aminopyridine | 6.86 | Experimental Value. | |
| 3-Aminopyridine | 5.98 | Experimental Value. | |
| 4-Aminopyridine | 9.11 | Experimental Value. | |
| 6-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine | 3.81 (Predicted)[1] | The CF₃ group and pyrimidine ring significantly lower the basicity of the 2-amino group. | |
| General Ammonium Ion (R-NH₃⁺) | R-NH₃⁺ | ~9-10[2] | Typical range for alkylammonium ions. |
| Anilinium Ion (C₆H₅-NH₃⁺) | 4.6 | The phenyl group is electron-withdrawing relative to an alkyl group. |
Note: The predicted pKa value serves to illustrate the significant electron-withdrawing effect of the trifluoromethyl group.
Key Synthetic Transformations
The unique electronic nature of aminotrifluoropyridines dictates their reactivity in several key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
In Nucleophilic Aromatic Substitution (SNAr), the trifluoromethyl group acts as a powerful activating group, rendering the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.[3] The fluorine atoms of the CF₃ group, along with the pyridine nitrogen, stabilize the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the reaction.[4] The amino group, being an electron-donating group, can influence the regioselectivity of these reactions. However, the primary application involves using the aminotrifluoropyridine scaffold where a halogen (often fluorine or chlorine) is displaced by a nucleophile.
The general workflow for an SNAr reaction is straightforward, involving the reaction of the halo-trifluoromethylpyridine with a nucleophile, often in a polar aprotic solvent at elevated temperatures.
The following is a representative protocol for the reaction of a halo(trifluoromethyl)pyridine with an amine nucleophile.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg) and potassium carbonate (2.0 mmol, 276.4 mg).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add morpholine (1.2 mmol, 104.5 mg, 0.105 mL) to the stirring suspension.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine.
Diazotization and Sandmeyer Reactions
The amino group on a trifluoropyridine ring can be converted to a diazonium salt (Ar-N₂⁺) through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[5] This diazonium intermediate is highly valuable as it can be displaced by a variety of nucleophiles, often with copper(I) catalysis in what is known as the Sandmeyer reaction.[6] This two-step sequence allows for the installation of halides (Cl, Br), cyano (-CN), and other groups in place of the original amino group.[6][7] A related transformation, the Schiemann reaction, is used for fluorination.[8][9]
Table 2: Representative Sandmeyer-Type Reactions on Aminopyridines
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Acetamido-5-aminopyridine | 1. NaNO₂, HBF₄ 2. Toluene, 110 °C (Schiemann) | 2-Acetamido-5-fluoropyridine | 64.9% | [8] |
| 2-Amino-5-nitropyridine | 1. NaNO₂, HBF₄ 2. Thermal Decomposition (Schiemann) | 2-Fluoro-5-nitropyridine | ~50-60% | [9][10] |
| Aromatic Amines (General) | 1. NaNO₂, HCl 2. CuCl | Aryl Chloride | Good | [6][7] |
| Aromatic Amines (General) | 1. NaNO₂, HBr 2. CuBr | Aryl Bromide | Good | [6][11] |
| (Hetero)aromatic Amines | 1. t-BuONO 2. TMSCF₃, CuI | (Hetero)aryl-CF₃ | Good to Excellent | [12] |
This protocol describes the conversion of an aminotrifluoropyridine to its corresponding bromide.
Materials:
-
2-Amino-5-(trifluoromethyl)pyridine (1.0 eq)
-
48% Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Standard glassware for synthesis and workup
Procedure:
-
Diazonium Salt Formation:
-
In a flask, dissolve 2-amino-5-(trifluoromethyl)pyridine (10 mmol, 1.62 g) in 48% HBr (10 mL) with cooling in an ice-water bath (0-5 °C).
-
In a separate beaker, prepare a solution of sodium nitrite (11 mmol, 0.76 g) in water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[11]
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) bromide (12 mmol, 1.72 g) in 48% HBr (5 mL).
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.[11]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with 1 M NaOH to remove acidic impurities, then wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2-bromo-5-(trifluoromethyl)pyridine by distillation or column chromatography.
-
Amide Bond Formation
Forming an amide bond between a carboxylic acid and the amino group of a trifluoropyridine is one of the most common reactions in drug discovery.[13] Due to the reduced nucleophilicity of the amino group, direct condensation with a carboxylic acid is not feasible. The reaction requires the use of a coupling reagent to activate the carboxylic acid, typically by converting it into a highly reactive intermediate like an active ester.[13]
Common coupling reagents include carbodiimides (e.g., DCC, EDC) and aminium/uronium salts (e.g., HATU, HBTU). HATU is particularly effective for coupling to weakly nucleophilic amines due to the formation of a highly reactive OAt-active ester.[14][15]
This protocol details a standard procedure for coupling a carboxylic acid with an aminotrifluoropyridine using HATU.[16][17]
Materials:
-
Carboxylic Acid (1.0 eq)
-
2-Amino-5-(trifluoromethyl)pyridine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware and inert atmosphere setup
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (3.0 mmol, 387 mg, 0.52 mL) to the solution.
-
Add HATU (1.1 mmol, 418 mg) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[16]
-
Add a solution of 2-amino-5-(trifluoromethyl)pyridine (1.1 mmol, 178 mg) in a minimal amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl (if the product is stable), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or recrystallization.
N-Alkylation
Direct N-alkylation of the amino group on a trifluoropyridine ring with alkyl halides can be challenging due to the group's low nucleophilicity. The reaction often requires forcing conditions, such as high temperatures and strong bases, which may not be compatible with other functional groups in the molecule.[18][19] More modern methods, such as reductive amination or transition-metal-catalyzed "borrowing hydrogen" reactions with alcohols, can provide milder and more efficient routes to N-alkylated products.[20]
Table 3: General Conditions for N-Alkylation of Aromatic Amines
| Method | Alkylating Agent | Catalyst/Base | General Conditions | Notes |
| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃ | DMF or Acetonitrile, 80-150 °C | Often results in low yields or requires harsh conditions for weakly nucleophilic amines.[18][19] |
| Borrowing Hydrogen | Alcohol (R-CH₂OH) | Ru or Ir complexes | Toluene, 70-110 °C | Atom-economical and green method, forming water as the only byproduct.[20] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | DCE or MeOH, RT | Mild conditions, suitable for a wide range of substrates. |
This protocol is a general example adapted for aminotrifluoropyridines based on modern catalytic methods.[20]
Materials:
-
3-Amino-5-(trifluoromethyl)pyridine (1.0 eq)
-
Benzyl Alcohol (1.1 eq)
-
Ru-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%)
-
Potassium tert-butoxide (KOtBu) (1.0 eq)
-
Anhydrous Toluene
-
Standard Schlenk glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the Ru-catalyst (0.025 mmol), potassium tert-butoxide (1.0 mmol, 112 mg), and 3-amino-5-(trifluoromethyl)pyridine (1.0 mmol, 162 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (2 mL) followed by benzyl alcohol (1.1 mmol, 119 mg, 0.114 mL) via syringe.
-
Seal the flask and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the N-benzylated aminotrifluoropyridine.
Conclusion
The amino group on a trifluoropyridine ring presents a unique set of chemical properties defined by the strong electron-withdrawing environment. Its attenuated basicity and nucleophilicity require tailored synthetic strategies, particularly for N-alkylation and amide coupling, where forcing conditions or highly efficient modern catalytic methods are necessary. Conversely, the amino group serves as an excellent synthetic handle for diazotization reactions, providing a gateway to a wide array of other functional groups via Sandmeyer and related transformations. For researchers in drug development and agrochemical synthesis, a thorough understanding of this reactivity is essential for the efficient design and execution of synthetic routes to novel and functionalized trifluoropyridine derivatives.
References
- 1. 6-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine CAS#: 1888419-06-4 [m.chemicalbook.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 11. youtube.com [youtube.com]
- 12. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 13. hepatochem.com [hepatochem.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 20. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fluorine Substitution on Pyridine Ring Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine, has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—profoundly alter the physicochemical and biological characteristics of the parent molecule.[1] When substituted onto a pyridine ring, fluorine modulates the ring's electronics, pKa, metabolic stability, and reactivity, offering a powerful tool for fine-tuning drug candidates.[2][3] This in-depth technical guide explores the multifaceted role of fluorine substitution on pyridine ring reactivity, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in harnessing the power of fluorinated pyridines.
Electronic Effects of Fluorine Substitution
The introduction of a fluorine atom onto the pyridine ring significantly perturbs its electronic landscape primarily through a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent resonance effect (+M).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond. This effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance. This general electron withdrawal deactivates the ring towards electrophilic attack and lowers the basicity (pKa) of the pyridine nitrogen.[4]
-
Resonance Effect (+M): Fluorine's lone pairs can participate in resonance, donating electron density back to the pi-system of the ring. This effect is most significant when fluorine is at the 2- or 4-position, where it can delocalize a positive charge on the nitrogen in the corresponding resonance structures. However, the inductive effect of fluorine is generally considered to be dominant over its resonance effect in pyridines.[5]
These electronic perturbations are key to understanding the altered reactivity of fluorinated pyridines in various chemical transformations.
Quantitative Data on Physicochemical Properties and Reactivity
The impact of fluorine substitution can be quantified through various parameters, including pKa, NMR chemical shifts, and relative reaction rates.
Effect on Basicity (pKa)
Fluorine's strong inductive effect significantly reduces the basicity of the pyridine nitrogen, as reflected in the lower pKa values of the corresponding pyridinium ions. This modulation of pKa is critical in drug design as it influences a molecule's ionization state at physiological pH, affecting its solubility, permeability, and target binding.[6]
| Compound | pKa of Conjugate Acid | Reference(s) |
| Pyridine | 5.25 | [7] |
| 2-Fluoropyridine | -0.44 | [7] |
| 3-Fluoropyridine | 2.97 | [7] |
| 4-Fluoropyridine | 1.89 | [7] |
| 2,6-Difluoropyridine | -2.96 | [7] |
¹⁹F NMR Chemical Shifts
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds, with chemical shifts being highly sensitive to the electronic environment of the fluorine atom.[8][9]
| Type of Fluoropyridine | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Reference(s) |
| 2-Fluoropyridines | -60 to -90 | [10][11] |
| 3-Fluoropyridines | -110 to -140 | [10][11] |
| 4-Fluoropyridines | -90 to -120 | [10][11] |
| Polyfluoropyridines | Varies significantly with substitution pattern | [10][11] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Fluorine substitution, particularly at the 2- and 4-positions, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, and fluoride is an excellent leaving group in this context.[12]
| Reaction | Substrate | Relative Rate | Reference(s) |
| Reaction with Sodium Ethoxide in Ethanol | 2-Chloropyridine | 1 | [12] |
| 2-Fluoropyridine | 320 | [12] |
| Electrophile | Nucleophile | Product | Conditions | Yield (%) | Reference(s) |
| 2-Fluoropyridine | Morpholine | 2-Morpholinopyridine | K₃PO₄, tert-Amyl alcohol, 110 °C | 95 | [12] |
| 2-Fluoropyridine | Sodium Methoxide | 2-Methoxypyridine | MeOH, 50 °C | >90 | [13] |
| 3-Substituted-2,6-dichloropyridines | Cesium Fluoride | 3-Substituted-2,6-difluoropyridines | DMSO | High | [14] |
Reactivity in Electrophilic Aromatic Substitution (SEAr)
The electron-deficient nature of the pyridine ring, further exacerbated by the electron-withdrawing fluorine atom, generally makes electrophilic aromatic substitution (SEAr) challenging, requiring harsh reaction conditions.[15] The substitution typically occurs at the 3- or 5-position to avoid placing a positive charge on the nitrogen atom in the intermediate.
| Substrate | Reagents | Product(s) | Yield (%) | Reference(s) |
| Pyridine | HNO₃, H₂SO₄ | 3-Nitropyridine | Low | [16] |
| Pyridine-N-oxide | HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | High | [16] |
| Acetanilide (for comparison) | HNO₃, H₂SO₄ | p-Nitroacetanilide | 95 | [17] |
| Phenol (for comparison) | Br₂ in AcOH | 2,4,6-Tribromophenol | High | [17] |
Note: Quantitative yields for direct SEAr on simple fluoropyridines are often low and not widely reported due to the ring's deactivation.
Experimental Protocols
Synthesis of 2,6-Difluoropyridine
This protocol describes the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine via a halogen exchange reaction.[1]
Materials:
-
2,6-Dichloropyridine
-
Anhydrous Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyridine (1.0 eq) and anhydrous potassium fluoride (2.2 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 2-3 moles of the chloropyridine per liter of solvent.
-
Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 8-14 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2,6-difluoropyridine, can be isolated from the reaction mixture by distillation under reduced pressure.
-
Further purification can be achieved by redistillation. A yield of approximately 90-95% can be expected.[1]
Nucleophilic Aromatic Substitution: Synthesis of 2-Morpholinopyridine
This protocol provides a general procedure for the SNAr reaction of 2-fluoropyridine with a secondary amine nucleophile.[12]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction by TLC or LC-MS until the 2-fluoropyridine is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-morpholinopyridine.
Palladium-Catalyzed C-H Arylation of a Fluoroarene with 2-Chloropyridine
This protocol details a direct C-H functionalization method to synthesize 2-(fluorinated aryl)pyridines.[18]
Materials:
-
Fluoroarene (e.g., pentafluorobenzene)
-
2-Chloropyridine derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium pivalate (PivOK)
-
Isopropyl acetate (i-PrOAc), anhydrous
-
Oven-dried reaction vial with a PTFE septum cap
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vial, add the 2-chloropyridine derivative (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and PivOK (2.0 eq).
-
Add the fluoroarene (2.5 eq) and anhydrous isopropyl acetate.
-
Seal the vial and purge with an inert gas for 10-15 minutes.
-
Place the reaction vial in a preheated oil bath at 120 °C and stir for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Electrophilic Aromatic Nitration (General Considerations)
Direct nitration of fluoropyridines is challenging due to the deactivated nature of the ring. A common strategy involves the nitration of the corresponding pyridine-N-oxide, which is more reactive, followed by deoxygenation. For moderately deactivated arenes, newer methods using trifluoromethanesulfonic acid (HOTf) as a catalyst have shown promise.[19][20]
Materials for a HOTf-catalyzed nitration:
-
Aromatic substrate
-
Nitric acid (e.g., 68% aqueous solution)
-
Trifluoromethanesulfonic acid (HOTf)
-
Hexafluoroisopropanol (HFIP) or solvent-free conditions
General Procedure Outline:
-
Dissolve the aromatic substrate in HFIP or use solvent-free conditions.
-
Add the specified amount of nitric acid.
-
Carefully add trifluoromethanesulfonic acid as the catalyst. The amount can be tuned for mono- or di-nitration.
-
Stir the reaction at room temperature for a specified time.
-
Workup typically involves quenching with a base and extraction with an organic solvent.
-
Purification is usually performed by column chromatography.
Visualizations of Pathways and Workflows
General Workflow for Synthesis and Functionalization of a 2-Substituted Pyridine via a Fluoropyridine Intermediate
Caption: A typical workflow for the synthesis of a 2-substituted pyridine via a 2-fluoropyridine intermediate.
Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine
Caption: The two-step addition-elimination mechanism of SNAr on 2-fluoropyridine.
Logical Relationship: Effect of Fluorine Position on Reactivity
Caption: The influence of fluorine substitution on the reactivity and basicity of the pyridine ring.
Conclusion
Fluorine substitution is a powerful and versatile strategy for modulating the reactivity and properties of the pyridine ring. By understanding the fundamental electronic effects of fluorine, researchers can rationally design and synthesize novel fluorinated pyridines with desired characteristics. The enhanced reactivity towards nucleophilic aromatic substitution, coupled with the deactivation towards electrophilic attack, provides a unique chemical space for the development of new pharmaceuticals and functional materials. The quantitative data, detailed protocols, and visual workflows presented in this guide serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development, facilitating the effective application of fluorinated pyridines in their research endeavors.
References
- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. biophysics.org [biophysics.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. benchchem.com [benchchem.com]
- 13. Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. community.wvu.edu [community.wvu.edu]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 20. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Strategic Application of Fluorinated Aminopyridines in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated scaffolds, fluorinated aminopyridines have emerged as a privileged structural motif, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated aminopyridines. It delves into the profound impact of fluorination on the physicochemical and pharmacokinetic properties of these compounds, offering a rationale for their prevalence in contemporary drug discovery. Detailed experimental protocols for the synthesis of key fluorinated aminopyridine intermediates are provided, alongside a comparative analysis of their biological activities. Furthermore, this guide explores the modulation of key signaling pathways by these compounds and presents a workflow for their synthesis and evaluation, visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates can dramatically alter their biological properties, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles.[1][2][3] The unique physicochemical properties of fluorine, including its small van der Waals radius (1.47 Å), high electronegativity (3.98), and the strength of the carbon-fluorine bond, make it a powerful tool for medicinal chemists to fine-tune the characteristics of a lead compound.[3] When incorporated into the aminopyridine scaffold, a common pharmacophore in numerous biologically active molecules, these effects are particularly pronounced.
The aminopyridine moiety itself is a key structural component in drugs targeting a range of conditions, from neurological disorders to cancer.[4][5] The addition of fluorine atoms to this scaffold can modulate the pKa of the pyridine nitrogen, influence binding interactions with target proteins, and block sites of metabolic oxidation.[6] This guide will explore the historical development of this important class of molecules and provide a technical foundation for their continued application in drug discovery.
Historical Perspective and Key Discoveries
The journey of fluorinated aminopyridines from laboratory curiosities to key pharmaceutical building blocks has been driven by advancements in synthetic organic chemistry. Early methods for the introduction of fluorine into aromatic rings were often harsh and low-yielding. A significant breakthrough was the development of the Balz-Schiemann reaction , which allows for the conversion of an aromatic amine to an aryl fluoride via the thermal decomposition of a diazonium tetrafluoroborate salt.[7][8][9] This reaction, discovered in the late 1920s, remains a cornerstone for the synthesis of many fluorinated aromatic compounds, including fluorinated aminopyridines.
Another pivotal synthetic strategy is nucleophilic aromatic substitution (SNAr) . While typically challenging on electron-rich pyridine rings, the presence of a fluorine atom can activate the ring towards substitution by nucleophiles, paradoxically making fluoride an excellent leaving group in these reactions.[10] This reactivity has been exploited for the late-stage functionalization of complex molecules.
The recognition of fluorinated aminopyridines as valuable pharmaceutical intermediates gained momentum with the discovery of their ability to modulate the activity of various enzymes and ion channels. For instance, derivatives of 4-aminopyridine have been extensively studied as blockers of voltage-gated potassium channels (Kv channels), a mechanism that underpins their therapeutic effects in conditions like multiple sclerosis.[1][4]
Synthetic Methodologies: A Practical Guide
The synthesis of fluorinated aminopyridines can be achieved through several key synthetic transformations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a widely used method for introducing a fluorine atom onto a pyridine ring starting from the corresponding aminopyridine.[7][8] The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the aryl fluoride.
-
Diazonium Salt Formation:
-
In a 500 mL four-neck round-bottom flask, add 175 mL of 40% (1.05 mol) fluoroboric acid.
-
With stirring, add 38.6 g (0.3 mol) of 2-cyano-5-aminopyridine in several portions.
-
Equip the flask with a reflux condenser and a thermometer.
-
Cool the reaction mixture to -10 to -5°C in an ice-salt bath.
-
Slowly add a saturated aqueous solution of 21.6 g (0.315 mol) of sodium nitrite, maintaining the temperature between -10 and -5°C.
-
Continue stirring at this temperature for 1 hour, during which a significant amount of white solid will precipitate.
-
Store the reaction mixture in a refrigerator overnight to ensure complete precipitation of the diazonium salt.
-
-
Isolation and Decomposition of the Diazonium Salt:
-
Collect the precipitate by vacuum filtration and wash it with anhydrous ether and anhydrous ethanol until it is nearly colorless.
-
Dry the solid in a vacuum oven to a constant weight to yield the diazonium salt.
-
In a 500 mL four-neck round-bottom flask, add 150 mL of petroleum ether.
-
Add the dried diazonium salt in portions.
-
Slowly heat the flask to 80°C and maintain at reflux for approximately 30 minutes.
-
-
Work-up and Purification:
-
Slowly heat the mother liquor from the diazonium salt filtration to 80°C until gas evolution ceases.
-
Neutralize the solution to approximately pH 7 with anhydrous sodium carbonate.
-
Perform steam distillation to separate the organic layer.
-
Combine the organic fractions to obtain 2-cyano-5-fluoropyridine as a light yellow transparent liquid.
-
Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine
A multi-step synthesis starting from 2-aminopyridine is a common route to produce 2-amino-5-fluoropyridine, involving nitration, acetylation, reduction, diazotization, and hydrolysis.[11][12][13]
-
Nitration and Rearrangement:
-
A detailed protocol for the nitration of 2-aminopyridine and subsequent rearrangement to 2-amino-5-nitropyridine is followed, achieving a yield of 68.3% with a purity of 99.4%.
-
-
Acetylation:
-
1 mole of 2-amino-5-nitropyridine is refluxed with 2.1 moles of acetic anhydride for 1 hour. This optimized procedure yields the acetylated product at 94.6% with 99.5% purity.
-
-
Reduction:
-
The acetylated nitro compound is reduced using iron powder and an electrolyte like acetic acid to yield 2-acetylamino-5-aminopyridine.
-
-
Diazotization and Thermal Decomposition:
-
The resulting 2-acetylamino-5-aminopyridine undergoes diazotization with fluoroboric acid, followed by thermal decomposition of the isolated diazonium fluoroborate salt at 135-140°C for 2 hours.
-
-
Hydrolysis:
-
The crude product from the decomposition is hydrolyzed by refluxing with a 40% NaOH solution to yield the final product, 2-amino-5-fluoropyridine, with a yield of 53.6% and a purity of 99.7%.
-
Synthesis of 3-Fluoro-4-aminopyridine via Hofmann Degradation
An alternative strategy for introducing an amino group is the Hofmann degradation of a carboxamide. This is exemplified in the synthesis of 3-fluoro-4-aminopyridine.[14]
-
Carboxylation of 3-Fluoropyridine:
-
3-Fluoropyridine is deprotonated using a strong base (e.g., n-BuLi or LDA) at low temperature (-70°C to -25°C) in an anhydrous solvent like THF.
-
The resulting anion is quenched with carbon dioxide to afford 3-fluoro-4-pyridinecarboxylic acid after acidic workup (pH 3-5).
-
-
Esterification:
-
The carboxylic acid is esterified, for example, by reacting with methanol and thionyl chloride to produce the methyl ester.
-
-
Ammonolysis:
-
The ester is then treated with ammonia in methanol under pressure to form 3-fluoro-4-pyridinecarboxamide.
-
-
Hofmann Degradation:
-
The carboxamide undergoes Hofmann degradation to yield 3-fluoro-4-aminopyridine.
-
Impact of Fluorination on Physicochemical and Pharmacokinetic Properties
The introduction of fluorine can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation: Comparative Analysis
The following tables summarize key quantitative data, illustrating the effects of fluorination on the biological activity and pharmacokinetic parameters of aminopyridine derivatives.
Table 1: Comparative in vitro Activity of Fluorinated vs. Non-Fluorinated Kinase Inhibitors
| Kinase Target | Non-Fluorinated Pyridine Inhibitor (IC50, nM) | Fluorinated Pyridine Inhibitor (IC50, nM) | Fold Improvement | Reference |
| PARP2 | 1,200 | 800 | 1.5 | [6] |
| PIM-1 | >10,000 | 21.2 | >470 | [15] |
| EGFR | 0.308 µM (Erlotinib) | 0.14 µM (Compound 8c) | 2.2 | [15] |
Table 2: Comparative Pharmacokinetic Parameters of Aminopyridine Derivatives
| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 4-Aminopyridine (10 mg) | ~25 | ~1 | 3-4 | ~210 | - | [16][17] |
| 3,5-Diaryl-2-aminopyridine (Compound 1, 20 mg/kg oral) | 1.915 µM | 1 | 2.53 | 359.3 µM·min | 69 | [18] |
| 3,5-Diaryl-2-aminopyridine (Compound 2, 20 mg/kg oral) | 3.34 µM | 0.5 | 2.96 | 313.6 µM·min | - | [18] |
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| 7-Fluoro-isoquinoline derivative | Not Reported | - | [6] |
| General Protocol | Compound-dependent | Compound-dependent | [2][10][19][20] |
Modulation of Signaling Pathways
Fluorinated aminopyridines exert their biological effects by modulating specific signaling pathways. A primary target for many aminopyridine derivatives is the family of voltage-gated potassium channels (Kv channels).
Voltage-Gated Potassium (Kv) Channel Blockade
4-Aminopyridine (4-AP) is a well-characterized, broad-spectrum blocker of Kv channels.[1][4] In demyelinated neurons, as seen in multiple sclerosis, the exposure of these channels impairs the propagation of action potentials. By blocking these channels, 4-AP can restore axonal conduction.[4] The mechanism involves the physical occlusion of the channel pore, which can occur when the channel is in the open or closed state.[21][22][23][24]
The signaling cascade initiated by Kv channel blockade in cancer cells, such as breast cancer, involves membrane depolarization, leading to an influx of calcium ions. This disruption of ion homeostasis can trigger downstream apoptotic pathways.[5][25]
Signaling Pathway Diagram
Caption: Mechanism of action of fluorinated aminopyridines on voltage-gated ion channels.
Experimental Workflows
A systematic approach is crucial for the efficient discovery and development of novel fluorinated aminopyridine-based drug candidates.
Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of fluorinated aminopyridines.
Conclusion
Fluorinated aminopyridines represent a highly valuable and versatile class of compounds in modern drug discovery. Their unique properties, conferred by the strategic placement of fluorine atoms, have led to their incorporation into a wide range of therapeutic agents. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action is essential for the continued development of novel and improved medicines. This technical guide has provided a comprehensive overview of these aspects, offering detailed protocols and data to aid researchers in this exciting and impactful field. The continued exploration of new synthetic methodologies and a deeper understanding of the biological consequences of fluorination will undoubtedly lead to the discovery of the next generation of fluorinated aminopyridine-based drugs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Balz-Schiemann Reaction [organic-chemistry.org]
- 10. nuvisan.com [nuvisan.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 14. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rupress.org [rupress.org]
- 23. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,6-Trifluoropyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridines are a critical class of compounds in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the pyridine ring can significantly modulate the physicochemical properties of molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, trifluorinated aminopyridines serve as valuable building blocks for the synthesis of a wide range of biologically active molecules. This document provides detailed protocols for the synthesis of 2,3,6-Trifluoropyridin-4-amine and its derivatives, offering researchers a guide to accessing these important chemical entities. The methodologies described are based on established chemical principles for the synthesis of fluorinated heterocycles.
Core Applications
The this compound scaffold is a key intermediate in the development of novel therapeutics. Its derivatives have potential applications in various therapeutic areas due to the unique properties conferred by the fluorine substituents. Aminopyridine-containing compounds have been investigated for their activity as kinase inhibitors, ion channel modulators, and agents targeting neglected tropical diseases.[1][2] The trifluorinated substitution pattern can enhance the potency and pharmacokinetic profile of drug candidates.
Synthesis Overview
The synthesis of this compound can be approached through a multi-step sequence starting from a readily available fluorinated pyridine precursor. A common strategy involves the nucleophilic aromatic substitution on a more highly fluorinated pyridine, followed by functional group manipulations to install the desired amine functionality. The subsequent derivatization of the 4-amino group allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 2,3,6-Trifluoro-4-nitropyridine
This protocol describes the nitration of 2,3,6-trifluoropyridine.
Materials:
-
2,3,6-Trifluoropyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.
-
Slowly add 2,3,6-trifluoropyridine (5.0 g, 37.6 mmol) to the cooled sulfuric acid with stirring.
-
Add fuming nitric acid (3.0 mL, 71.4 mmol) dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,3,6-trifluoro-4-nitropyridine.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the nitro group to an amine.
Materials:
-
2,3,6-Trifluoro-4-nitropyridine
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite®
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel
Procedure:
-
To a 250 mL round-bottom flask, add 2,3,6-trifluoro-4-nitropyridine (4.0 g, 22.5 mmol), iron powder (6.3 g, 112.5 mmol), and ammonium chloride (0.6 g, 11.3 mmol).
-
Add a mixture of ethanol (60 mL) and water (15 mL).
-
Heat the mixture to reflux and stir vigorously for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate (100 mL).
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Protocol 3: Synthesis of N-(2,3,6-Trifluoropyridin-4-yl)acetamide (A Derivative Example)
This protocol provides an example of the derivatization of the 4-amino group.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve this compound (1.0 g, 6.8 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask.
-
Add pyridine (0.8 mL, 10.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (0.7 mL, 7.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding water (20 mL).
-
Separate the organic layer and wash it with 1 M hydrochloric acid (2 x 15 mL), followed by saturated aqueous sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure N-(2,3,6-trifluoropyridin-4-yl)acetamide.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | Nitration | 2,3,6-Trifluoropyridine | 2,3,6-Trifluoro-4-nitropyridine | Fuming HNO₃, H₂SO₄, 80 °C, 4 h | 65-75 | >95 (NMR) |
| 2 | Reduction | 2,3,6-Trifluoro-4-nitropyridine | This compound | Fe, NH₄Cl, EtOH/H₂O, reflux, 3 h | 80-90 | >98 (HPLC) |
| 3 | Acetylation | This compound | N-(2,3,6-Trifluoropyridin-4-yl)acetamide | Acetic anhydride, Pyridine, DCM, 0 °C to rt, 2 h | 90-95 | >99 (HPLC) |
Visualizations
Caption: Synthetic pathway for this compound and its derivatives.
Caption: General experimental workflow for each synthetic step.
References
2,3,6-Trifluoropyridin-4-amine: A Versatile Building Block for Kinase Inhibitor Discovery
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The pyridine ring, a privileged scaffold in medicinal chemistry, when functionalized with fluorine atoms, offers a unique chemical space for the development of novel therapeutics. 2,3,6-Trifluoropyridin-4-amine, a readily accessible building block, has emerged as a valuable starting material in the synthesis of potent and selective kinase inhibitors. This application note details the utility of this compound in drug discovery, with a focus on its application in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, exemplified by the FDA-approved drug Pexidartinib.
Application in Kinase Inhibitor Synthesis
The highly electron-deficient nature of the trifluorinated pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms at the 2- and 6-positions are particularly susceptible to displacement by nucleophiles, providing a versatile handle for the introduction of various pharmacophoric elements. This reactivity profile has been effectively leveraged in the synthesis of a variety of kinase inhibitors.
A prominent example of a drug scaffold derived from a related trifluoromethylated aminopyridine is Pexidartinib (Turalio™) , a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] Pexidartinib is the first and only approved systemic therapy for symptomatic tenosynovial giant cell tumor (TGCT).[1][4] While the exact starting material for the commercial synthesis of Pexidartinib is a closely related isomer, the underlying synthetic strategy and the role of the fluorinated pyridine moiety are directly applicable to derivatives of this compound.
The core structure of Pexidartinib features a substituted pyridine ring linked to a pyrrolo[2,3-b]pyridine moiety. The synthesis of such molecules typically involves a key SNAr reaction where the amino group of a fluorinated aminopyridine displaces a leaving group on a heterocyclic partner.
Target and Signaling Pathway: CSF-1R
CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid-lineage cells.[5] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Upon binding of its ligand, CSF-1, the CSF-1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events through pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/AKT, and SRC pathways.[6] These pathways ultimately regulate gene expression and cellular responses, including cell survival and proliferation.
Pexidartinib and its analogs, derived from fluorinated aminopyridine building blocks, act as ATP-competitive inhibitors of CSF-1R, blocking the downstream signaling cascade and thereby inhibiting the proliferation of CSF-1-dependent cells.
Quantitative Data: Kinase Inhibition Profile of Pexidartinib
The trifluoromethylpyridine moiety contributes significantly to the potent and selective inhibitory activity of Pexidartinib. The following table summarizes the in vitro inhibitory activity of Pexidartinib against its primary targets.
| Kinase Target | IC50 (nM) | Reference |
| CSF-1R | 20 | [2] |
| c-KIT | 10 | [2] |
| FLT3-ITD | 160 | [2] |
Experimental Protocols
The following section provides a representative protocol for the synthesis of a key intermediate in the preparation of Pexidartinib analogs, illustrating the utility of a fluorinated aminopyridine building block in a nucleophilic aromatic substitution reaction. This protocol is adapted from a patented synthetic route for Pexidartinib.
Synthesis of 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
Materials:
-
Alkylated 5-chloro-7-azaindole intermediate (1.0 eq)
-
3-aminomethyl-6-(trifluoromethyl)pyridine (1.2 - 1.5 eq)
-
Potassium carbonate (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) or other suitable reaction solvent
Procedure:
-
To a stirred solution of the alkylated 5-chloro-7-azaindole intermediate in the reaction solvent, add 3-aminomethyl-6-(trifluoromethyl)pyridine and potassium carbonate.
-
Heat the reaction mixture to 120 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired pexidartinib product.
Note: This is a generalized protocol. The specific reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for specific substrates.
Conclusion
This compound and its closely related analogs are valuable and versatile building blocks in drug discovery, particularly for the synthesis of kinase inhibitors. Their inherent reactivity in nucleophilic aromatic substitution reactions allows for the efficient construction of complex molecular architectures. The successful development and approval of Pexidartinib, a potent CSF-1R inhibitor, underscores the potential of trifluoromethylated aminopyridine scaffolds in targeting key signaling pathways implicated in cancer and other diseases. The protocols and data presented herein provide a foundation for researchers and scientists to explore the utility of this compound in their own drug discovery programs.
References
- 1. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 2. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2,3,6-Trifluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This reaction enables the functionalization of electron-deficient aromatic and heteroaromatic rings by the displacement of a leaving group, typically a halide, with a nucleophile. Polyfluorinated pyridines are highly activated substrates for SNAr reactions due to the strong electron-withdrawing nature of the fluorine atoms and the inherent electron deficiency of the pyridine ring.
The subject of these application notes, 2,3,6-Trifluoropyridin-4-amine, presents an interesting case for SNAr reactions. The pyridine nitrogen and the three fluorine atoms strongly activate the ring towards nucleophilic attack. The 4-amino group, being an electron-donating group, can modulate the reactivity and regioselectivity of these substitutions. Based on established principles of SNAr on polyfluorinated pyridines, nucleophilic attack is anticipated to occur preferentially at the positions ortho or para to the ring nitrogen. In the case of this compound, the available activated positions are C2 and C6.
Regioselectivity
The regioselectivity of SNAr reactions on polyfluorinated pyridines is primarily governed by the electronic effects of the ring nitrogen and the fluorine substituents. The pyridine nitrogen activates the C2, C4, and C6 positions towards nucleophilic attack. In this compound, the C4 position is blocked by the amino group. Therefore, incoming nucleophiles are expected to substitute one of the fluorine atoms at either the C2 or C6 position. The electronic environment of these two positions is very similar, and thus a mixture of 2- and 6-substituted products may be obtained. The precise ratio of these isomers could be influenced by the nature of the nucleophile and the specific reaction conditions employed. The fluorine at the C3 position is not expected to be displaced under typical SNAr conditions.
Data Presentation: Illustrative Reaction Conditions
The following tables summarize plausible reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. The yields and reaction times are hypothetical and based on analogous reactions with similar polyfluorinated pyridines.
Table 1: Illustrative SNAr Conditions with Oxygen-Based Nucleophiles
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Alkoxide | Sodium Methoxide | NaH | THF | 0 to rt | 2 - 6 | 75 - 90 |
| Phenoxide | Sodium Phenoxide | K₂CO₃ | DMF | 80 - 100 | 12 - 24 | 60 - 80 |
Table 2: Illustrative SNAr Conditions with Nitrogen-Based Nucleophiles
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Primary Amine | Benzylamine | K₂CO₃ | DMSO | 100 - 120 | 12 - 24 | 70 - 85 |
| Secondary Amine | Morpholine | DIPEA | NMP | 100 - 120 | 8 - 16 | 80 - 95 |
Table 3: Illustrative SNAr Conditions with Sulfur-Based Nucleophiles
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Thiol | Thiophenol | K₂CO₃ | DMF | 50 - 70 | 4 - 8 | 85 - 95 |
| Thiolate | Sodium Thiomethoxide | NaH | THF | 0 to rt | 1 - 4 | 90 - 98 |
Mandatory Visualizations
Caption: General mechanism of SNAr on this compound.
Application Notes and Protocol: N-Alkylation of 2,3,6-Trifluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 2,3,6-trifluoropyridin-4-amine, a crucial transformation for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The protocol is based on established methodologies for the N-alkylation of aminopyridines, offering a robust starting point for further optimization. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be adaptable for a range of alkylating agents and reaction scales.
Introduction
This compound is a valuable building block in the development of novel chemical entities. The introduction of alkyl substituents on the amino group can significantly modulate the compound's physicochemical properties, such as lipophilicity, basicity, and biological activity. The N-alkylation of aminopyridines can sometimes be challenging due to the competing reactivity of the pyridine ring nitrogen and the potential for over-alkylation to form tertiary amines or quaternary salts.[1][2] The methods outlined below provide strategies to achieve selective mono-N-alkylation.
Data Presentation: Summary of Reaction Conditions for N-Alkylation of Aminopyridines
The following table summarizes various conditions reported in the literature for the N-alkylation of aminopyridine derivatives, which can serve as a guide for optimizing the reaction for this compound.
| Method | Base | Solvent | Alkylating Agent | Temperature | Reference |
| Direct Alkylation | K₂CO₃ | DMF | 1-(chloromethyl)-4-methoxybenzene | Room Temp. | [3] |
| Direct Alkylation | Cs₂CO₃ | CH₃CN | Alkyl Iodide | 70 °C | [4][5] |
| Direct Alkylation | NaH | THF | Methyl Iodide | Room Temp. | [6] |
| Reductive Amination | - | THF | Carboxylic Acid / NaBH₄ | Not Specified | [1] |
| Microwave-Assisted | - | Formic Acid | Aldehydes/Ketones | Microwave | [7] |
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol is a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a carbonate base.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide, bromide, or chloride)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Reagents for work-up and purification (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Add the base, either potassium carbonate (2.0-3.0 equivalents) or cesium carbonate (1.5-2.0 equivalents).[3][4]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated (e.g., to 70 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Method 2: Reductive Amination with Aldehydes or Ketones
This protocol describes the N-alkylation of this compound via reductive amination using a carbonyl compound and a reducing agent.[1]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium borohydride (NaBH₄) or another suitable reducing agent
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Stirring apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous THF or methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (1.5-2.0 equivalents), in portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides can be toxic and lachrymatory; handle with care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas; handle with care and quench slowly.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. researchgate.net [researchgate.net]
- 2. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3,6-Trifluoropyridin-4-amine in the Synthesis of Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluoropyridin-4-amine is a fluorinated heterocyclic building block with potential applications in the synthesis of biologically active compounds. Its trifluorinated pyridine core offers a unique scaffold that can be leveraged in medicinal chemistry to modulate the physicochemical properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity. While its application in the synthesis of classical ATP-competitive kinase inhibitors is not widely documented in publicly available literature, it has been identified as a key intermediate in the development of inhibitors targeting protein-protein interactions, such as the BCL6 BTB domain.
This document provides detailed protocols for the synthesis of this compound and outlines a representative synthetic application in the construction of more complex heteroaryl compounds, based on methodologies relevant to the synthesis of signaling pathway modulators.
Target Pathway: BCL6 Signaling
The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that plays a critical role in the germinal center B-cell response and is implicated in the pathogenesis of certain lymphomas. It functions by recruiting corepressors to its BTB domain, leading to the suppression of genes involved in cell cycle control, DNA damage response, and differentiation. Inhibition of the BCL6 BTB domain's protein-protein interactions is a therapeutic strategy for treating BCL6-driven cancers.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from a commercially available starting material via hydrogenolysis.[1]
Reaction Scheme:
References
Application Notes and Protocols for the Quantification of 2,3,6-Trifluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2,3,6-Trifluoropyridin-4-amine. Given the limited specific literature for this analyte, the methodologies presented are based on established analytical principles for similar fluorinated aromatic amines and will require validation for specific applications.
Analyte Information
-
Compound Name: this compound
-
CAS Number: 63489-55-4[1]
-
Molecular Formula: C₅H₃F₃N₂[1]
-
Molecular Weight: 148.08 g/mol [1]
-
Chemical Structure:
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reversed-phase HPLC is a robust and common method for the analysis of aromatic amines. This proposed method utilizes a C18 stationary phase to retain the analyte, with a mobile phase gradient to ensure adequate separation from potential impurities.
2.1.1. Experimental Protocol: HPLC-UV
Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Chromatographic Conditions (Proposed):
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Estimated at 254 nm (requires verification) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram:
Caption: Workflow for the HPLC-UV quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile and thermally stable compounds, GC-MS offers high sensitivity and selectivity. However, the amine group in this compound can lead to poor peak shape and adsorption in the GC system. Derivatization, such as silylation, is therefore proposed to improve its chromatographic behavior.
2.2.1. Experimental Protocol: GC-MS with Silylation
Objective: To quantify this compound by GC-MS following silylation derivatization.
Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous, GC grade)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC-MS Conditions (Proposed):
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Derivatization and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.
-
Working Standards and Samples: Place aliquots of the standard or sample solutions in micro-vials and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
Data Analysis:
The quantification can be performed using an internal standard method. The ratio of the peak area of the derivatized analyte to the peak area of the internal standard is plotted against the concentration of the derivatized standards to create a calibration curve. The concentration of the analyte in the sample is then determined from this curve.
Workflow Diagram:
Caption: Workflow for the GC-MS quantification of this compound.
Data Summary
The following tables summarize the proposed starting parameters for the analytical methods. These will require optimization and validation.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Proposed Value/Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Linearity Range (Expected) | 1 - 100 µg/mL |
| LOD/LOQ (Expected) | Low µg/mL range |
Table 2: Proposed GC-MS Method Parameters
| Parameter | Proposed Value/Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Ionization Mode | Electron Ionization (EI) |
| Quantification Ions | To be determined from the mass spectrum of the derivatized analyte |
| Linearity Range (Expected) | High ng/mL to low µg/mL range |
| LOD/LOQ (Expected) | ng/mL range |
Method Validation Considerations
It is imperative that these proposed methods undergo rigorous validation according to ICH guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathways and Logical Relationships
As this compound is a chemical intermediate, its direct involvement in signaling pathways is not typically documented. However, the logical relationship in its analysis follows a clear path from sample to result.
Caption: Logical flow from sample to quantitative result in the analysis of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,3,6-Trifluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2,3,6-Trifluoropyridin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a robust two-step process commencing with the selective amination of 2,3,5,6-tetrachloropyridine to yield 2,3,6-trichloropyridin-4-amine, followed by a halogen-exchange (halex) fluorination to produce the final product. This methodology is designed to be scalable for industrial production, focusing on reaction efficiency, product purity, and operational safety.
Introduction
Fluorinated pyridines are crucial building blocks in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound is a valuable intermediate for the synthesis of a range of biologically active molecules. The synthetic pathway detailed herein is designed for efficiency and scalability, starting from a commercially available polychlorinated pyridine.
Proposed Synthetic Pathway
The large-scale synthesis of this compound is proposed to proceed via a two-step sequence:
-
Selective Amination: Nucleophilic aromatic substitution of 2,3,5,6-tetrachloropyridine with ammonia at the C4 position to form 2,3,6-trichloropyridin-4-amine.
-
Halogen-Exchange (Halex) Fluorination: Replacement of the remaining chlorine atoms with fluorine using an alkali metal fluoride in a high-boiling point solvent to yield the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,6-Trichloropyridin-4-amine
This protocol describes the selective amination of 2,3,5,6-tetrachloropyridine. The reaction conditions are adapted from procedures for similar selective aminations of polychlorinated pyridines.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Deionized Water
Equipment:
-
High-pressure stainless-steel autoclave with magnetic stirring and temperature control
-
Glassware for workup and filtration
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 2,3,5,6-tetrachloropyridine (1.0 eq) and ethanol.
-
Ammonia Addition: Add aqueous ammonia (10.0 eq).
-
Reaction: Seal the autoclave and heat the reaction mixture to 120-140°C with vigorous stirring. Maintain this temperature for 12-18 hours. The internal pressure will rise; monitor and ensure it remains within the safe operating limits of the autoclave.
-
Cooling and Depressurization: After the reaction is complete (monitored by HPLC), cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Isolation: Open the autoclave and transfer the reaction mixture to a beaker. A precipitate of the product should be present.
-
Washing: Filter the solid product and wash thoroughly with deionized water to remove any residual ammonia and salts.
-
Drying: Dry the isolated solid under vacuum at 60-70°C to a constant weight to yield 2,3,6-trichloropyridin-4-amine.
Quantitative Data (Expected):
| Parameter | Value |
| Molar Ratio (Tetrachloropyridine:Ammonia) | 1:10 |
| Reaction Temperature | 120-140°C |
| Reaction Time | 12-18 hours |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of this compound
This protocol details the halogen-exchange fluorination of 2,3,6-trichloropyridin-4-amine. The conditions are based on established methods for the fluorination of chlorinated nitrogen heterocycles.
Materials:
-
2,3,6-Trichloropyridin-4-amine
-
Potassium Fluoride (spray-dried, anhydrous)
-
Sulfolane (Tetramethylene sulfone, anhydrous)
-
Toluene
-
Deionized Water
Equipment:
-
Jacketed glass reactor with mechanical stirring, a condenser, and a temperature controller
-
Vacuum filtration setup
-
Apparatus for fractional distillation under reduced pressure
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a dry, nitrogen-purged reactor, add anhydrous potassium fluoride (4.0-5.0 eq) and anhydrous sulfolane.
-
Azeotropic Drying: Heat the mixture to 120-130°C under a slow stream of nitrogen to remove any trace amounts of water.
-
Reactant Addition: Cool the mixture to 80-90°C and add 2,3,6-trichloropyridin-4-amine (1.0 eq).
-
Fluorination Reaction: Heat the reaction mixture to 180-200°C and maintain with vigorous stirring for 24-36 hours. Monitor the progress of the reaction by GC-MS or HPLC.
-
Product Isolation: After completion, cool the reaction mixture to 80-90°C. Add toluene to the mixture to precipitate the inorganic salts.
-
Filtration: Filter the hot mixture to remove potassium chloride and unreacted potassium fluoride. Wash the filter cake with hot toluene.
-
Solvent Removal: Combine the filtrate and washings and remove the toluene by distillation.
-
Purification: The crude product in sulfolane can be purified by fractional distillation under high vacuum to isolate the this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Molar Ratio (Trichloro-amine:KF) | 1:4.0-5.0 |
| Reaction Temperature | 180-200°C |
| Reaction Time | 24-36 hours |
| Expected Yield | 70-85% |
| Purity (by GC) | >99% |
Workflow and Logic Diagrams
Safety Considerations
-
2,3,5,6-Tetrachloropyridine: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Aqueous Ammonia: Corrosive and has a pungent odor. Work in a well-ventilated area or fume hood.
-
High-Pressure Reactions: The amination step is conducted under high pressure. Ensure the autoclave is properly rated and maintained. Follow all standard operating procedures for high-pressure equipment.
-
Potassium Fluoride: Anhydrous KF is hygroscopic and toxic if ingested or inhaled. Handle in a dry atmosphere and wear appropriate respiratory protection.
-
Sulfolane: This is a high-boiling, polar aprotic solvent. Handle at elevated temperatures with care to avoid burns.
-
Toluene: Flammable liquid and vapor. Keep away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment for all experimental procedures.
Application Notes and Protocols for the Sandmeyer Reaction on Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for conducting the Sandmeyer reaction on various aminopyridine substrates. The protocols cover chlorination, bromination, and cyanation reactions, offering versatile methods for the synthesis of halopyridines and cyanopyridines, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2] This reaction is particularly valuable for the synthesis of substituted pyridines, where direct functionalization can be challenging. The general mechanism involves the diazotization of an aminopyridine using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the copper-catalyzed displacement of the diazonium group with a nucleophile.[2]
Data Presentation
The following tables summarize representative yields for the Sandmeyer reaction on various aminopyridine substrates. Yields can vary depending on the specific reaction conditions and the electronic and steric nature of the substituents on the pyridine ring.
Table 1: Sandmeyer Chlorination of Aminopyridines
| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2-Aminopyridine | 2-Chloropyridine | NaNO₂, HCl, CuCl | 0 to 25 | Not Specified | [3] |
| 3-Aminopyridine | 2,3-Dichloropyridine* | H₂O₂/HCl, NaNO₂, Cu₂O | 25 to 30 | High Yield | [4] |
| N-(prop-2-yn-1-ylamino)pyridines | Bicyclic chlorinated pyridones | Isopentyl nitrite, CuCl₂ | 65 | 62 | [1] |
| 2-Amino-3-carbonitriles | 2-Chloro-3-carbonitriles | Isoamyl nitrite, CuCl₂ | 65 | 10-69 | [1] |
*Note: This is a one-pot reaction involving a preliminary chlorination of 3-aminopyridine.
Table 2: Sandmeyer Bromination of Aminopyridines
| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-5-bromopyridine | 2,5-Dibromopyridine | NaNO₂, 48% HBr, Br₂ | Not Specified | 93 | [5] |
| 3-Aminopyridine | 6-Bromo-3-aminopyridine** | N-Bromosuccinimide | 0 to RT | Moderate | [6] |
| Diazonium salt with EWG | Aryl bromide | CuBr | 65-75 | Predominantly Sandmeyer product | [1] |
**Note: This is a direct bromination, not a Sandmeyer reaction, but is a relevant synthesis for comparison.
Table 3: Sandmeyer Cyanation of Aminopyridines
| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| Aminopyridine | Cyanopyridine | HCl, NaNO₂, CuCN | 0 to 60 | Not Specified | [7] |
| Aryl diazonium salts | Aryl nitriles | KCN, CuCN, 1,10-phenanthroline | Room Temp | 52-93 | [1] |
Experimental Protocols
The following are detailed protocols for the Sandmeyer reaction on aminopyridines. Researchers should adapt these procedures based on the specific substrate and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Diazotization of Aminopyridines
This is the initial step for all subsequent Sandmeyer reactions.
Materials:
-
Aminopyridine (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl) or 48% Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂, 1.1 - 1.2 equiv)
-
Distilled water
-
Ice
Procedure:
-
Dissolve the aminopyridine in the appropriate concentrated acid (e.g., HCl for chlorination and cyanation, HBr for bromination) and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aminopyridine solution. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure complete formation of the diazonium salt. The resulting cold diazonium salt solution is used immediately in the subsequent Sandmeyer reaction.
Protocol 2: Sandmeyer Chlorination of 2-Aminopyridine
Materials:
-
Diazonium salt solution from 2-aminopyridine (from Protocol 1)
-
Copper(I) chloride (CuCl, 1.3 equiv)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl at 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[3]
-
Partition the reaction mixture between water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloropyridine.
-
Purify the product by distillation or column chromatography.
Protocol 3: Sandmeyer Bromination of 2-Amino-5-bromopyridine
This protocol describes a modified Sandmeyer reaction for the synthesis of 2,5-dibromopyridine.[5]
Materials:
-
Diazonium salt solution from 2-amino-5-bromopyridine (prepared using 48% HBr as the acid in Protocol 1)
-
Liquid Bromine (Br₂)
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To the cold diazonium salt solution, slowly add liquid bromine dropwise with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2,5-dibromopyridine.[5]
Protocol 4: Sandmeyer Cyanation of 4-Aminopyridine
Materials:
-
Diazonium salt solution from 4-aminopyridine (from Protocol 1)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, to aid in dissolving CuCN)
-
Organic solvent (e.g., toluene or dichloromethane)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water. Cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for approximately one hour to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 4-cyanopyridine by distillation, crystallization, or column chromatography.
Visualizations
Experimental Workflow for Sandmeyer Reaction
The following diagram illustrates the general workflow for the Sandmeyer reaction on aminopyridines.
Caption: General workflow for the Sandmeyer reaction on aminopyridines.
Logical Relationship of Sandmeyer Reaction Pathways
This diagram illustrates the logical relationship between the starting aminopyridine and the potential products of different Sandmeyer reactions.
Caption: Pathways of the Sandmeyer reaction from an aminopyridine.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. heteroletters.org [heteroletters.org]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2,3,6-Trifluoropyridin-4-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-Trifluoropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common and commercially available starting material is 2,3,4,6-tetrafluoropyridine. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom at the C4 position is selectively displaced by an amino group.
Q2: What amination agents are typically used for this synthesis?
Aqueous ammonia or ammonia in an organic solvent is a frequently used aminating agent. The choice of solvent and reaction conditions can significantly influence the reaction rate and yield.
Q3: What are the typical reaction conditions for the amination of 2,3,4,6-tetrafluoropyridine?
The reaction is often carried out in a sealed vessel at elevated temperatures. The specific conditions can vary, but a general starting point is reacting 2,3,4,6-tetrafluoropyridine with aqueous ammonia at temperatures ranging from 80°C to 150°C.
Q4: Can palladium-catalyzed cross-coupling reactions be used for this synthesis?
While SNAr is the more direct route from 2,3,4,6-tetrafluoropyridine, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) could be a viable alternative, particularly if starting from a different precursor like 4-bromo-2,3,6-trifluoropyridine. This approach would typically involve a palladium catalyst, a suitable phosphine ligand, and a base.
Q5: What are the main challenges in synthesizing and purifying this compound?
Key challenges include achieving high regioselectivity to favor substitution at the C4 position, preventing side reactions such as di-amination, and ensuring complete conversion of the starting material. Purification can be challenging due to the potential for similar polarity between the product and byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Poor quality of starting materials. | - Increase reaction temperature within a reasonable range (e.g., in 10°C increments). - Extend the reaction time. Monitor reaction progress using TLC or GC-MS. - Ensure the purity of 2,3,4,6-tetrafluoropyridine and the concentration of the ammonia solution. |
| Formation of Side Products (e.g., di-aminated pyridines) | - Reaction temperature is too high. - Prolonged reaction time. - Excess of aminating agent. | - Lower the reaction temperature. - Optimize the reaction time to maximize the formation of the desired product while minimizing side reactions. - Use a stoichiometric amount or a slight excess of the aminating agent. |
| Incomplete Reaction | - Insufficient temperature or time. - Inadequate mixing. - Low concentration of ammonia. | - Gradually increase the reaction temperature and/or time. - Ensure efficient stirring, especially in a heterogeneous mixture. - Use a more concentrated solution of ammonia or consider using anhydrous ammonia in an appropriate solvent. |
| Difficulty in Product Isolation and Purification | - Product is soluble in the aqueous phase. - Formation of emulsions during workup. - Co-crystallization with impurities. | - After the reaction, cool the mixture to induce precipitation and collect the product by filtration. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Use brine washes to break emulsions during extraction. - Recrystallize the crude product from a suitable solvent system to improve purity. |
Experimental Protocols
Protocol 1: Amination of 2,3,4,6-Tetrafluoropyridine
This protocol describes a general procedure for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
2,3,4,6-Tetrafluoropyridine
-
Aqueous ammonia (e.g., 28-30%)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a sealed pressure vessel, combine 2,3,4,6-tetrafluoropyridine (1 equivalent) with aqueous ammonia (5-10 equivalents).
-
Reaction: Heat the sealed vessel to 100-120°C with vigorous stirring for 4-8 hours. The reaction progress should be monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Workup:
-
After cooling the reaction mixture to room temperature, a solid precipitate may form. If so, collect the solid by filtration and wash with cold water.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Table 1: Example Reaction Conditions for Amination
| Parameter | Condition |
| Starting Material | 2,3,4,6-Tetrafluoropyridine |
| Reagent | 28% Aqueous Ammonia |
| Stoichiometry | 1:8 (Pyridine:Ammonia) |
| Temperature | 110°C |
| Time | 6 hours |
| Solvent | Water |
| Expected Yield | 60-75% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Technical Support Center: Synthesis of Polyfluorinated Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polyfluorinated pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing polyfluorinated pyridines?
A1: The primary synthetic routes include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the reaction of a polyfluorinated pyridine, such as pentafluoropyridine (PFP), with a nucleophile. The fluorine atom at the 4-position is the most reactive and is typically substituted first.[1][2]
-
Direct C-H Fluorination: This method introduces fluorine atoms directly onto the pyridine ring. A common reagent for this transformation is silver(II) fluoride (AgF₂), which selectively fluorinates the C-H bond adjacent to the ring nitrogen.[3][4][5]
-
Halogen Exchange (Halex) Reaction: This involves the exchange of other halogens (typically chlorine) on a pyridine ring with fluorine, often using a fluoride salt like potassium fluoride (KF) at high temperatures.[6][7]
-
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine to introduce a fluorine atom.
Q2: Why is regioselectivity a major challenge in the synthesis of polyfluorinated pyridines?
A2: Regioselectivity is a significant challenge due to the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom activates the ring for nucleophilic attack, primarily at the 2-, 4-, and 6-positions.[8] In SNAr reactions on pentafluoropyridine, the 4-position is the most electrophilic and susceptible to initial attack.[9] However, achieving selective substitution at the 2- or 3-positions can be difficult and often requires specific directing groups or reaction conditions.[10] Similarly, in direct C-H fluorination, while fluorination adjacent to the nitrogen is favored, achieving selectivity in polysubstituted or complex pyridines can be challenging.[10][11]
Q3: How can I improve the yield of my Halex fluorination reaction?
A3: The yield of Halex reactions is highly dependent on the reaction conditions. Key factors to consider for optimization include:
-
Solvent: The choice of a polar aprotic solvent is crucial. Dimethyl sulfoxide (DMSO) has been shown to give dramatically higher yields compared to other solvents like DMF or sulfolane.[7]
-
Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used. Ensure the KF is thoroughly dried, as water can significantly reduce the reaction efficiency. Spray-dried KF is often preferred.[6]
-
Temperature: These reactions often require high temperatures, sometimes exceeding 200°C.[6][12] Careful optimization of the temperature is necessary to promote the reaction without causing decomposition.
-
Catalyst: The use of a phase-transfer catalyst, such as tetraphenylphosphonium bromide, can sometimes improve the reaction rate and yield.[12]
Q4: What are the safety precautions for working with silver(II) fluoride (AgF₂)?
A4: Silver(II) fluoride is a powerful fluorinating agent and requires careful handling. It is sensitive to moisture and should be handled quickly in the air and stored in a desiccator.[5] Prolonged exposure to moist air can cause it to discolor and decompose.[5] It is also a strong oxidizing agent. Always consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment before use.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material in Direct C-H Fluorination
| Possible Cause | Solution |
| Inactive AgF₂ Reagent | The AgF₂ reagent is highly sensitive to moisture.[10] If it has discolored from black to yellow/brown, it should be discarded.[5] Use fresh, properly stored AgF₂. |
| Wet Solvent or Glassware | The reaction is sensitive to moisture.[5] Use anhydrous acetonitrile and ensure all glassware is oven-dried before use. |
| Insufficient Reagent | A sufficient excess of AgF₂ is typically required. A common stoichiometry is 3.0 equivalents of AgF₂ relative to the pyridine substrate.[3] |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, a slight increase in temperature may be necessary for less reactive substrates. Monitor the internal reaction temperature; it may rise slightly during the initial phase.[5] |
Problem 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Pentafluoropyridine
| Possible Cause | Solution |
| Harsh Reaction Conditions | High temperatures can lead to a loss of selectivity and the formation of multiple substitution products.[9] If targeting monosubstitution at the 4-position, use milder conditions (e.g., lower temperature, weaker base). |
| Strong Nucleophile | Highly reactive nucleophiles can lead to multiple substitutions. Consider using a less reactive nucleophile or protecting the nucleophile to moderate its reactivity. |
| Incorrect Stoichiometry | Using a large excess of the nucleophile will favor multiple substitutions. For monosubstitution, use a stoichiometry close to 1:1. |
| Kinetic vs. Thermodynamic Control | The initial substitution at the 4-position is typically kinetically favored. Longer reaction times or higher temperatures may allow for equilibration to a thermodynamically more stable, but potentially less selective, product mixture. Monitor the reaction over time to find the optimal endpoint. |
Problem 3: Formation of Byproducts
| Possible Cause | Solution |
| Reaction with Solvent | In SNAr reactions, nucleophilic solvents (e.g., alcohols) can compete with the desired nucleophile, leading to undesired ether byproducts. Choose a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile. |
| Decomposition of Starting Material or Product | Highly electron-deficient polyfluorinated pyridines can be susceptible to decomposition under strongly basic or high-temperature conditions. Use milder bases (e.g., K₂CO₃, K₃PO₄) and the lowest effective temperature. |
| Over-fluorination | In direct C-H fluorination, using a large excess of the fluorinating agent or prolonged reaction times can lead to the formation of difluorinated or polyfluorinated products. Carefully control the stoichiometry and monitor the reaction progress. |
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Methods of Pentafluoropyridine (PFP)
| Method | Starting Material | Reagents | Yield (%) | Reference |
| Defluorination | Perfluoropiperidine | Iron (Fe) | 26 | [12] |
| Defluorination | Perfluoropiperidine | Nickel (Ni) | 12 | [12] |
| Halogen Exchange | Pentachloropyridine | Anhydrous KF | up to 83 | [12] |
| Halogen Exchange | 2,4,6-trifluoro-3,5-dichloropyridine | KF, Ph₄PBr, AlCl₃ | 10 | [12] |
Table 2: Regioselectivity in the Fluorination of 3,5-Disubstituted Pyridines with AgF₂
| Substituent at C3 | Substituent at C5 | Ratio of 2-Fluoro:6-Fluoro Isomers | Reference |
| Ph | Ph | 1:1 | [10] |
| CN | CN | 1:1 | [10] |
| OBn | Ph | 20:1 | [10] |
| OBn | CN | 11:1 | [10] |
| OBn | Br | 4.2:1 | [10] |
Experimental Protocols
Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂
This protocol is adapted from Organic Syntheses.[3][5]
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
Silver(II) fluoride (AgF₂) (3.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add anhydrous MeCN followed by 2-phenylpyridine.
-
Place the flask in an ambient temperature water bath.
-
Add AgF₂ to the stirred solution in one portion. The reaction is typically complete in about 90 minutes.
-
Monitor the reaction by TLC (e.g., 95:5 hexanes:ethyl acetate).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with additional MeCN.
-
Concentrate the filtrate using a rotary evaporator.
-
Resuspend the residue in a mixture of MTBE and 1M HCl and shake well.
-
Filter to remove the silver salts.
-
Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., heptane/EtOAc gradient) to obtain 2-fluoro-6-phenylpyridine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridine with Morpholine
This protocol is a representative example for an SNAr reaction.[1]
Materials:
-
2-Fluoropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (as base)
-
Anhydrous tert-amyl alcohol (as solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine K₃PO₄, 2-fluoropyridine, and morpholine.
-
Add anhydrous tert-amyl alcohol.
-
Heat the reaction mixture to 110°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-morpholinopyridine, which can be further purified by chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 2,3,6-Trifluoropyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,3,6-Trifluoropyridin-4-amine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,3,5,6-tetrafluoropyridine with an amine source, typically ammonia. The reaction selectively substitutes the fluorine atom at the 4-position of the pyridine ring.
Q2: I am experiencing low yields in my amination reaction of 2,3,5,6-tetrafluoropyridine. What are the potential causes and solutions?
Low yields in this reaction can stem from several factors. Below is a troubleshooting guide to address common issues.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like GC-MS or TLC to ensure it has gone to completion. - Increase Temperature/Pressure: The reaction of 2,3,5,6-tetrafluoropyridine with aqueous ammonia may require elevated temperatures and pressures to proceed efficiently.[1] However, be aware that harsh conditions can sometimes lead to lower purity.[1] |
| Side Reactions | - Formation of Diamino Byproducts: In some amination reactions of polyfluorinated pyridines, multiple fluorine atoms can be substituted.[1] Using a controlled amount of the aminating agent and optimizing reaction conditions can help minimize this. |
| Poor Reagent Quality | - Purity of Starting Material: Ensure the 2,3,5,6-tetrafluoropyridine is of high purity, as impurities can interfere with the reaction. - Concentration of Aqueous Ammonia: Use a fresh, properly concentrated solution of aqueous ammonia. |
| Product Loss During Workup | - Extraction Efficiency: this compound may have some solubility in the aqueous phase. Ensure efficient extraction with a suitable organic solvent. - Purification Losses: Optimize purification methods, such as column chromatography or recrystallization, to minimize product loss. |
Q3: What are the typical reaction conditions for the amination of 2,3,5,6-tetrafluoropyridine?
-
Amine Source: Aqueous ammonia is a common reagent.[1]
-
Temperature and Pressure: The reaction may require heating in a sealed vessel (autoclave) to achieve a reasonable reaction rate.[1]
-
Solvent: While aqueous ammonia can act as both reagent and solvent, co-solvents may be used in related reactions.
It is important to note that high-temperature and high-pressure conditions have been reported to yield products with low purity, suggesting that optimization of these parameters is critical.[1]
Q4: How can I purify the final product, this compound?
Standard purification techniques for aminopyridine derivatives can be employed. These may include:
-
Extraction: After the reaction, the product is typically extracted from the aqueous reaction mixture using an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound was not found in the provided search results, a general procedure can be inferred from related reactions. The following is a representative, hypothetical protocol based on the amination of similar polyfluorinated pyridines. Note: This protocol should be considered a starting point and requires optimization.
Synthesis of this compound via Nucleophilic Aromatic Substitution
-
Materials:
-
2,3,5,6-Tetrafluoropyridine
-
Concentrated Aqueous Ammonia (e.g., 28-30%)
-
Suitable organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deionized Water
-
Autoclave or sealed reaction vessel
-
-
Procedure:
-
In a suitable autoclave, combine 2,3,5,6-tetrafluoropyridine and an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat the reaction mixture with stirring to a temperature between 100-150°C for several hours. The optimal time and temperature will need to be determined experimentally by monitoring the reaction progress.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Summary
Quantitative data for the direct synthesis of this compound is not available in the provided search results. However, for context, a related reaction involving the synthesis of 2-amino-3,5,6-trifluoropyridine from 2,3,5,6-tetrafluoropyridine in aqueous ammonia at 50°C under pressure has been reported, though specific yield details are not provided in the abstracts.[1] Another patent mentions that the amination of 2,3,5,6-tetrafluoropyridine in aqueous ammonia under high-temperature and high-pressure can result in a product with low purity.[1]
Visualizations
To aid in understanding the experimental workflow and logical troubleshooting, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Preventing Side Reactions in Nucleophilic Substitution of Fluoropyridines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the nucleophilic aromatic substitution (SNAr) of fluoropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the nucleophilic substitution of fluoropyridines?
A1: The primary side reactions include:
-
Hydrolysis: The reaction of the fluoropyridine starting material or product with residual water to form the corresponding hydroxypyridine. This is often catalyzed by the basic conditions used in the reaction.
-
Dimerization/Polymerization: This can occur when the product of the substitution reaction acts as a nucleophile and reacts with the starting fluoropyridine, leading to dimers or oligomers. This is more common with highly activated pyridines.
-
Vicarious Nucleophilic Substitution (VNS): Substitution occurring at a carbon atom other than the one bearing the fluorine. This is less common but can be a significant side reaction with certain nucleophiles.
-
Ring-opening: Under harsh conditions or with very strong nucleophiles, the pyridine ring itself can undergo cleavage.
Q2: How does the solvent choice impact side reactions?
A2: The solvent plays a critical role in SNAr reactions of fluoropyridines. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are generally preferred.[1][2] They effectively dissolve the reactants and do not participate in the reaction. Protic solvents, such as water and alcohols, can act as competing nucleophiles, leading to hydrolysis or alcoholysis side products. It is crucial to use anhydrous solvents to minimize these side reactions.[3]
Q3: What is the effect of the base on this reaction?
A3: The base is typically used to deprotonate the nucleophile, increasing its reactivity. However, the choice and amount of base can influence side reactions. Strong bases like NaH or KOtBu should be used under strictly anhydrous and inert conditions to prevent hydrolysis from atmospheric moisture.[3] Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can be easier to handle.[4] Using an excessive amount of a strong base can sometimes lead to undesired side reactions.
Q4: Why is 2-fluoropyridine more reactive than 3-fluoropyridine?
A4: The reactivity of fluoropyridines in SNAr is highly dependent on the position of the fluorine atom. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction. This stabilization is most effective when the fluorine is at the 2- or 4-position (ortho or para to the nitrogen). Consequently, 2- and 4-fluoropyridines are significantly more reactive than 3-fluoropyridines, where this stabilizing effect is much weaker.[5]
Troubleshooting Guides
Issue 1: Significant formation of hydroxypyridine byproduct
Symptoms:
-
Mass spectrometry reveals a peak corresponding to the mass of the hydroxylated starting material or product.
-
NMR spectroscopy shows characteristic signals for a hydroxypyridine.
-
Reduced yield of the desired product.
Root Causes and Solutions:
| Root Cause | Preventative and Corrective Actions |
| Water in reaction solvent | Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). |
| Hygroscopic reagents | Dry bases (e.g., K₂CO₃, Cs₂CO₃) in an oven before use. Use freshly opened bottles of hygroscopic reagents. |
| Atmospheric moisture | Assemble glassware while hot after oven-drying and cool under an inert atmosphere (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.[3] |
| "Wet" nucleophile | If the nucleophile is a salt, ensure it is anhydrous. If it is a liquid, consider drying it with a suitable drying agent before addition. |
Issue 2: Low or no conversion of starting material
Symptoms:
-
TLC or LC-MS analysis shows predominantly starting material even after extended reaction times.
-
The isolated yield of the desired product is very low.
Root Causes and Solutions:
| Root Cause | Preventative and Corrective Actions |
| Insufficiently reactive substrate | For less reactive substrates like 3-fluoropyridines, higher temperatures may be required.[6] Consider using a more polar solvent like DMSO or NMP to increase reaction rates.[7] |
| Poor nucleophile | If using a neutral nucleophile (e.g., an alcohol or amine), ensure a suitable base is present in sufficient quantity to generate the more reactive anionic nucleophile.[7] |
| Low reaction temperature | Gradually increase the reaction temperature in 10-20 °C increments and monitor the reaction progress. |
| Steric hindrance | A bulky nucleophile or significant steric hindrance on the pyridine ring can slow the reaction. Higher temperatures or longer reaction times may be necessary.[7] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of 2-Fluoropyridine with an Amine Nucleophile
This protocol describes a typical procedure for the reaction between 2-fluoropyridine and a secondary amine.
Materials:
-
2-Fluoropyridine (1.0 equivalent)
-
Amine nucleophile (e.g., Morpholine) (1.2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (1.5 equivalents)
-
Anhydrous tert-amyl alcohol
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven and assemble under a stream of nitrogen.
-
To the flask, add K₃PO₄ (1.5 eq.).
-
Add 2-fluoropyridine (1.0 eq.) and the amine nucleophile (1.2 eq.).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Nucleophilic Substitution with an Alcohol under Basic Conditions
This protocol is for the reaction of a fluoropyridine with an alcohol, which requires in-situ formation of the alkoxide.
Materials:
-
Fluoropyridine (e.g., 2-fluoro-5-nitropyridine) (1.0 equivalent)
-
Alcohol nucleophile (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 equivalents)
-
Anhydrous DMF or THF
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven and assemble under a nitrogen atmosphere.
-
To a flask containing a solution of the alcohol (1.2 eq.) in anhydrous DMF, slowly add the NaH (1.3 eq.) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add a solution of the fluoropyridine (1.0 eq.) in anhydrous DMF to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Data Presentation
Table 1: Effect of Base on the Yield of N-Arylation of 3-Methylindole with 1,2-Dichlorobenzene
| Entry | Base | Equivalents of Base | Yield (%) |
| 1 | KOH | 1.0 | 25 |
| 2 | KOH | 2.0 | 55 |
| 3 | KOH | 3.0 | 71 |
| 4 | NaOH | 2.0 | 42 |
| 5 | Cs₂CO₃ | 2.0 | <5 |
| 6 | K₂CO₃ | 2.0 | <5 |
| Data synthesized from a study on base-promoted SNAr reactions.[4] |
Table 2: Comparison of Reaction Conditions for the SNAr of 2-Fluoropyridines with Various Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| n-Butanol | NaH | THF | 60 | 3 | >95 |
| Phenol | K₂CO₃ | DMF | 100 | 5 | >95 |
| Morpholine | K₂CO₃ | DMF | 80 | 2 | >95 |
| Indole | NaH | DMF | 80 | 3 | >95 |
| Thiophenol | K₂CO₃ | DMF | 25 | 1 | >95 |
| Conditions identified to afford quantitative conversion as indicated by GC/MS and TLC.[8][9] |
Visualizations
Caption: Desired SNAr pathway and common side reactions.
Caption: A logical workflow for troubleshooting SNAr reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Buchwald-Hartwig Amination of Fluoropyridines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Buchwald-Hartwig amination of fluoropyridine substrates. The content is tailored for chemists and professionals in the pharmaceutical and drug development fields.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with a fluoropyridine failing or giving low yield? A1: Common causes include an inactive catalyst, inappropriate choice of ligand or base, poor solvent choice leading to solubility issues, or the presence of oxygen and moisture.[1][2][3] The C-F bond on the pyridine ring is generally less reactive in palladium-catalyzed cross-coupling compared to C-Cl, C-Br, and C-I bonds, often requiring more forcing conditions or highly active catalyst systems.[4]
Q2: What are the most common side products in the amination of fluoropyridines? A2: Potential side products include hydrodehalogenation (replacement of the fluorine with a hydrogen), defluorinative amination at an adjacent position, or products from competing Nucleophilic Aromatic Substitution (SNAr). Bithiophene formation can also be observed as a byproduct of catalyst decomposition.[5]
Q3: How can I minimize the hydrodehalogenation side reaction? A3: Hydrodehalogenation can compete with the desired C-N bond formation.[6] This is often mitigated by careful selection of a suitable ligand and ensuring the reaction conditions, particularly the base and temperature, are optimized for the reductive elimination step over β-hydride elimination pathways.[6][7]
Q4: Is it possible to selectively aminate a fluoropyridine in the presence of other halogens? A4: Yes, selective amination is often possible due to the differential reactivity of carbon-halogen bonds in the oxidative addition step. The typical order of reactivity is I > Br > OTf > Cl > F.[1][4] For instance, in a 2-fluoro-4-iodopyridine, the amination will selectively occur at the C-I position.[8]
Troubleshooting Guide
Issue 1: No Reaction or Very Low Conversion
Question: I have set up my reaction with a fluoropyridine, an amine, a palladium source, a ligand, and a base, but I am observing only starting materials after several hours. What should I do?
Answer: A lack of reactivity in the Buchwald-Hartwig amination of fluoropyridines often points to issues with the catalyst activation or overall reaction setup. Follow this workflow to diagnose the problem.
Troubleshooting Workflow for Low/No Yield
Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.
Detailed Steps:
-
Verify Reaction Setup: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are anhydrous.[2]
-
Assess Reagent Quality: Palladium sources, especially Pd(OAc)₂, can degrade over time. Use a fresh batch or a more stable pre-catalyst. Verify the purity of your fluoropyridine and amine.
-
Optimize the Catalyst System:
-
Ligand Choice: The ligand is crucial. For challenging substrates like fluoropyridines, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate both the oxidative addition and reductive elimination steps.[6][9]
-
Palladium Source: Using a pre-formed palladacycle (pre-catalyst) can be more reliable than generating the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
Base Selection: A strong, non-nucleophilic base is typically needed. Sodium tert-butoxide (NaOtBu) is common, but if your substrate has base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be screened, possibly at higher temperatures.[1][2][10] The solubility of the base is also a critical factor.[11][12]
-
-
Adjust Reaction Conditions:
-
Temperature: Many aminations are run between 80-110 °C.[1] For the less reactive C-F bond, you may need to increase the temperature. Microwave irradiation can also be effective for accelerating the reaction.[8][13][14]
-
Solvent: Toluene, dioxane, and THF are common solvents.[2] Ensure your starting materials and base are sufficiently soluble. Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[1]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is consuming the starting material, but I am getting a mixture of products, including what appears to be defluorination or hydrodefluorination. How can I improve selectivity?
Answer: The formation of side products indicates that undesired reaction pathways are competing with the amination.
-
Problem: Defluorination/SNAr: The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions. If your amine is a strong nucleophile or the conditions are harsh, SNAr can compete with the palladium-catalyzed cycle.
-
Problem: Hydrodefluorination (HDF): This occurs when the aryl halide is converted to the corresponding arene (fluorine is replaced by hydrogen).
-
Solution: This side reaction is often linked to β-hydride elimination from the palladium-amido complex. The choice of ligand is critical to promote reductive elimination over β-hydride elimination. Ensure your amine and solvents are completely anhydrous, as water can be a proton source.
-
Key Parameter Optimization Tables
Table 1: Palladium Source and Ligand Selection
| Pd Source | Ligand | Typical Loading (mol%) | Substrate Suitability & Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | 1 - 5% | Standard for in situ catalyst generation. Requires careful exclusion of air. Ligand choice is critical for success with fluoropyridines.[9] |
| XPhos Pd G3/G4 | (Internal) | 0.5 - 2% | Air-stable pre-catalysts that provide reliable activation to Pd(0). Highly effective for challenging substrates.[1] |
| BrettPhos Pd G3 | (Internal) | 0.5 - 2% | Specifically designed for coupling primary amines and tolerating protic functional groups.[10] |
| BINAP | Pd(OAc)₂ | 2 - 5% | A bidentate ligand, effective in some cases, particularly for aryl iodides and triflates.[6][8] |
Table 2: Base Selection Guide
| Base | pKaH | Typical Equivalents | Advantages | Disadvantages |
| NaOtBu | 19 | 1.2 - 2.0 | Permits high reaction rates and low catalyst loadings.[10] | Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[10] |
| LHMDS | 26 | 1.2 - 2.0 | Useful for low-temperature aminations and substrates with protic groups.[10] | Air-sensitive solid.[10] |
| Cs₂CO₃ | 10 | 1.5 - 2.5 | Excellent functional group tolerance; good solubility in some organic solvents.[1][10] | More expensive; may require higher temperatures or catalyst loadings.[10] |
| K₃PO₄ / K₂CO₃ | 12.3 / 10.3 | 1.5 - 3.0 | Good functional group tolerance and cost-effective.[10][14] | Often requires higher temperatures and longer reaction times.[10] |
General Experimental Protocol
This protocol is a representative example for the amination of a fluoropyridine and should be optimized for specific substrates.
Buchwald-Hartwig Amination of 2-Fluoropyridine with Aniline (Example)
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the palladium pre-catalyst (e.g., XPhos Pd G4, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the fluoropyridine (1.0 mmol), the amine (1.2 mmol), and anhydrous solvent (e.g., toluene, 3-5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Catalytic Cycle Overview
Understanding the mechanism can aid in troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The general catalytic cycle for the Buchwald-Hartwig amination reaction.[1][6]
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with Fluorinated Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during cross-coupling reactions involving fluorinated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with fluorinated heterocycles particularly susceptible to catalyst deactivation?
A1: The primary challenge stems from the Lewis basic nitrogen atom within the heterocycle (e.g., pyridine, indole). This nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1][2] This issue, often called catalyst poisoning, is a major deactivation pathway. Additionally, the high bond dissociation energy of C-F bonds can necessitate harsh reaction conditions, which may promote catalyst decomposition or side reactions.[3][4]
Q2: What are the common visual signs of catalyst deactivation during a reaction?
A2: A prominent visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[5][6] This occurs when the active, soluble Pd(0) species agglomerate into inactive, heterogeneous palladium nanoparticles.[2][7] This is often a sign that the catalytic cycle is slow or has been inhibited, giving the Pd(0) species time to aggregate.[2] A reaction mixture that fails to change color as expected or stalls (as monitored by TLC or LC-MS) also points towards catalyst deactivation.
Q3: How does the fluorine substituent itself affect catalyst stability and reactivity?
A3: The fluorine atom has multiple effects. Its strong electron-withdrawing nature makes the C-F bond difficult to activate, often requiring more reactive catalysts or higher temperatures.[3][4] Paradoxically, fluoride ions (F⁻), which can be generated in situ or added as a base, can play a triple role: they can facilitate the crucial transmetalation step, promote the final reductive elimination, but also form unreactive boronate complexes, creating a complex interplay of beneficial and detrimental effects on the reaction rate.[8] In some cases, fluoride has been shown to modulate the redox state of the palladium catalyst, potentially leading to deactivation.[9]
Q4: Which types of ligands are most effective at preventing catalyst deactivation in these reactions?
A4: Bulky, electron-rich monophosphine ligands are highly recommended to mitigate deactivation.[1][10] These ligands stabilize the catalytically active monoligated palladium species, sterically shield the metal center from coordination by the heterocycle's nitrogen, and accelerate the rate-limiting oxidative addition and reductive elimination steps.[2][10][11] This helps the desired cross-coupling reaction outcompete the deactivation pathways. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and Hartwig's trialkylphosphine ligands are particularly effective and widely used for these challenging transformations.[1][10]
Q5: What is the role of the base in catalyst deactivation, and which bases are preferred?
A5: The base is critical for the catalytic cycle, but an improper choice can lead to catalyst deactivation or substrate degradation.[12] Strong bases like sodium tert-butoxide (NaOtBu) can cause decomposition of sensitive heterocyclic substrates, which in turn can lead to catalyst poisoning.[11] They can also promote the undesired defluorination of the substrate.[1] Therefore, milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred as they provide a balance between activating the organoboron reagent and maintaining the stability of the substrate and catalyst.[1][12]
Troubleshooting Guide
This guide addresses specific issues encountered during experiments.
Problem 1: Low to No Yield of Desired Product
| Potential Cause | Recommended Solutions & Strategies |
| Catalyst Poisoning by Heterocycle Nitrogen | 1. Switch to Bulky Ligands: Employ sterically demanding, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[1][2] 2. Use Pre-formed Catalysts: Use Buchwald G3 or G4 precatalysts, which are more stable and activate reliably. |
| Inefficient Oxidative Addition | 1. Increase Temperature: Carefully raise the reaction temperature in 10-20 °C increments. Microwave irradiation can also be effective.[2][12] 2. Change Halide: If possible, switch from an aryl chloride to a more reactive bromide or iodide.[2] |
| Poor Reagent Quality | 1. Verify Boronic Acid Stability: Pyridylboronic acids are prone to protodeboronation.[1] Use fresh reagents or consider converting them to more stable pinacol esters or trifluoroborate salts.[1][6] |
| Improper Reaction Setup | 1. Ensure Anaerobic Conditions: The active Pd(0) catalyst is highly sensitive to oxygen.[12] Thoroughly degas all solvents and ensure the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[12] |
Problem 2: Reaction Stalls Before Reaching Full Conversion
| Potential Cause | Recommended Solutions & Strategies |
| Gradual Catalyst Deactivation | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for slow deactivation.[2] 2. Use a More Robust Ligand: Switch to a more stable ligand system, such as the GPhos ligand, which was specifically designed to resist deactivation by heteroaromatic substrates.[11] |
| Inhibitory Byproducts | 1. Analyze Reaction Mixture: Use LC-MS to identify potential inhibitory byproducts. 2. Modify Conditions: Adjust the base or solvent to minimize side reactions that may be poisoning the catalyst over time. |
Problem 3: Significant Formation of Palladium Black
| Potential Cause | Recommended Solutions & Strategies |
| Slow Catalysis Leading to Agglomeration | 1. Accelerate the Catalytic Cycle: The best way to prevent Pd(0) agglomeration is to ensure the catalytic cycle is rapid.[2] Use bulky, electron-donating ligands that promote fast oxidative addition and reductive elimination.[1][10] 2. Improve Ligand Stability: Ensure the ligand is not dissociating from the metal. A higher ligand-to-metal ratio might be beneficial in some cases. |
| Thermal Decomposition | 1. Lower Reaction Temperature: If possible, lower the reaction temperature while ensuring the reaction still proceeds at a reasonable rate. High temperatures can accelerate catalyst decomposition.[2] |
Problem 4: Major Side Products Observed (e.g., Defluorination, Protodeboronation)
| Potential Cause | Recommended Solutions & Strategies |
| Defluorination of the Heterocycle | 1. Use Milder Conditions: Lower the reaction temperature and use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1] 2. Select Appropriate Ligand: Bulky, electron-rich ligands can accelerate the desired cross-coupling, allowing it to outcompete the slower defluorination pathway.[1] |
| Protodeboronation of Boronic Acid | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as trace water can promote this side reaction.[2][12] 2. Switch to Boronic Esters: Use more stable boronic acid derivatives, such as pinacol esters (Bpin), which are less susceptible to protodeboronation.[1][12] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Fluorinated Heterocycle
This protocol emphasizes steps to minimize catalyst deactivation.
-
Reagent Preparation:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the fluorinated heterocyclic halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial inside a glovebox, weigh the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
-
Solvent Degassing:
-
The chosen solvent (e.g., dioxane, toluene) must be thoroughly degassed. This can be achieved by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.[12]
-
-
Reaction Assembly:
-
Add the degassed solvent to the Schlenk tube containing the substrates and base via a syringe.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive flow of argon.
-
Seal the Schlenk tube and wrap the joint with electrical tape or use a Teflon screw cap.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath or heating block and stir vigorously. A typical temperature range is 80-110 °C.[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol for Monitoring Catalyst Deactivation via ¹H NMR
This in situ method can help determine if and when a catalyst deactivates.[2]
-
Sample Preparation: In a glovebox, prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated reaction solvent.
-
Reaction Setup: In an NMR tube equipped with a J. Young valve, combine the substrates, base, catalyst, and the stock solution of solvent and internal standard.
-
Data Acquisition: Place the NMR tube into a pre-heated NMR spectrometer (e.g., at 80 °C) and acquire spectra at regular time intervals (e.g., every 15-30 minutes).
-
Data Analysis: Integrate the signals for the starting material, product, and internal standard. A plot of product concentration versus time that plateaus before the starting material is fully consumed is a strong indicator of catalyst deactivation.[2]
Visualizations
Caption: Deactivation pathway via pyridine poisoning, where the catalyst is sequestered off-cycle.
Caption: A decision tree for troubleshooting a failed cross-coupling reaction.
Caption: Key experimental factors that synergistically enhance catalyst stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Reactions of Substituted Pyridines
Welcome to the Technical Support Center for managing regioselectivity in the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common challenges encountered during the functionalization of pyridine rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Electrophilic Aromatic Substitution (EAS)
Q1: Why is my electrophilic aromatic substitution (EAS) on a substituted pyridine giving low yields and poor regioselectivity?
A1: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack, similar to nitrobenzene.[1][2][3] This inherent lack of reactivity often leads to low yields and requires harsh reaction conditions.[4][5]
-
Troubleshooting:
-
Activation via N-Oxide Formation: A common and highly effective strategy is to first oxidize the pyridine to its corresponding N-oxide.[6][7] The N-oxide is significantly more reactive towards electrophiles and directs substitution primarily to the C4 and C2 positions.[7] The N-oxide can be subsequently deoxygenated to furnish the substituted pyridine.
-
Introduction of Activating Groups: If your synthesis allows, installing electron-donating groups (EDGs) on the pyridine ring can enhance its reactivity towards electrophiles.[3]
-
Reaction Conditions: For sluggish reactions like nitration and sulfonation, be aware that the acidic conditions can protonate the pyridine nitrogen, further deactivating the ring.[3][8] Specialized reagents like nitronium tetrafluoroborate (NO₂BF₄) can sometimes be used for nitration to avoid strongly acidic media.[7]
-
Q2: How can I achieve substitution at the C3 position of a pyridine ring using EAS?
A2: Direct electrophilic substitution on an unsubstituted pyridine ring preferentially occurs at the C3 position, as this is the most electron-rich carbon.[4][7] However, the reaction is often sluggish. For substituted pyridines, the directing effects of the existing substituents will also play a crucial role.
-
Troubleshooting for C3 Selectivity:
-
Avoid N-Oxide Formation: The N-oxide strategy generally directs to C4/C2, so this should be avoided if C3 functionalization is the goal.
-
Lewis Acid Catalysis: Be cautious with Friedel-Crafts type reactions, as the Lewis acid catalyst can coordinate to the nitrogen atom, leading to strong deactivation and preventing the reaction.[3][7]
-
Consider Alternative Strategies: If direct EAS is proving difficult, consider other methods like a metalation-borylation-cross-coupling sequence if a suitable precursor can be synthesized.
-
2. Nucleophilic Aromatic Substitution (SNAr)
Q3: I am getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine. How can I favor one over the other?
A3: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[9][10][11] The competition between these two sites is a common issue.
-
Troubleshooting for C2 vs. C4 Selectivity:
-
Steric Hindrance: A bulky nucleophile will tend to attack the less sterically hindered position.[6] If the C2 position is flanked by a substituent, a bulky nucleophile may preferentially attack C4. Conversely, to favor C2, ensure the flanking positions are as unhindered as possible.
-
Solvent Effects: The choice of solvent can significantly influence regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, dichloromethane (DCM) favors C2 substitution, while dimethyl sulfoxide (DMSO) favors C6 substitution.[12] This is attributed to the solvent's hydrogen-bond accepting ability.
-
Electronic Effects of Substituents: The electronic nature of other substituents on the ring can influence the relative electron deficiency at C2 and C4, thereby directing the incoming nucleophile.[12] For instance, with 3-substituted 2,6-dichloropyridines, 3-carboxylate and 3-amide groups favor substitution at the 2-position, while 3-cyano and 3-trifluoromethyl groups favor the 6-position in acetonitrile.[12]
-
3. Directed ortho-Metalation (DoM)
Q4: My Directed ortho-Metalation (DoM) reaction is resulting in nucleophilic addition to the pyridine ring instead of deprotonation. What is going wrong?
A4: This is a frequent side reaction when using highly nucleophilic organolithium bases like n-BuLi.[1][13] The base can add to the C=N bond instead of abstracting a proton.
-
Troubleshooting:
-
Choice of Base: Employ sterically hindered, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1][13] These bases are excellent for deprotonation but are poor nucleophiles.
-
Temperature Control: Maintain a very low reaction temperature (typically -78 °C) to minimize the rate of nucleophilic addition and enhance the stability of the lithiated intermediate.[1][6]
-
Directing Group (DMG) Strength: Ensure you are using a potent Directing Metalation Group (DMG). Strong DMGs like tertiary amides and carbamates are effective at directing the base to the ortho position.[1]
-
Q5: How can I achieve metalation at a position other than ortho to my directing group?
A5: While DoM is inherently an ortho-directing strategy, clever synthetic design can provide access to other isomers.
-
Strategies for Non-ortho Functionalization:
-
Halogen-Metal Exchange: If a halogen is present at the desired position, a halogen-metal exchange reaction using an organolithium reagent at low temperature can be a highly efficient way to generate the desired organometallic species.
-
Pyridyne Intermediates: Generation of a pyridyne intermediate followed by a nucleophilic addition or a cycloaddition can provide access to polysubstituted pyridines that are difficult to obtain through other means. The regioselectivity of nucleophilic addition to the pyridyne can be controlled by other substituents on the ring that distort the triple bond.[14][15]
-
4. Metal-Catalyzed Cross-Coupling and C-H Functionalization
Q6: My palladium-catalyzed cross-coupling reaction on a polyhalogenated pyridine is not regioselective. How can I control which halogen reacts?
A6: The regioselectivity of cross-coupling reactions on polyhalogenated pyridines is governed by a complex interplay of electronic effects, steric hindrance, and the catalytic system.[16] Generally, oxidative addition of the palladium catalyst is favored at the C2 position due to the electronic influence of the nitrogen atom.[16]
-
Troubleshooting for Cross-Coupling Regioselectivity:
-
Ligand Choice: The ligand on the palladium catalyst is a critical factor. Sterically demanding ligands can override the inherent electronic preference and direct the coupling to a less sterically hindered or electronically less favored position.[16]
-
Reaction Conditions: Solvent, base, and temperature can all influence the regiochemical outcome. A systematic screening of these parameters is often necessary.
-
Nature of the Halogen: In di- or polyhalogenated pyridines containing different halogens (e.g., bromo and chloro), the reactivity difference can be exploited. Oxidative addition typically occurs preferentially at the C-Br bond over the C-Cl bond.
-
Q7: How can I control the regioselectivity of a direct C-H functionalization reaction on a substituted pyridine?
A7: Direct C-H functionalization is a powerful tool, but controlling regioselectivity can be challenging.[17][18]
-
Strategies for Regiocontrol in C-H Functionalization:
-
Directing Groups: A directing group can be used to chelate to the metal catalyst and direct the C-H activation to a specific, often ortho, position.
-
Steric Control: Bulky substituents can block certain positions, thereby directing the functionalization to more accessible sites. For instance, bulky N-substituents on a pyridinium salt can favor C4-functionalization in Minisci reactions by sterically shielding the C2 and C6 positions.[1][19]
-
Electronic Control: The inherent electronic properties of the pyridine ring and its substituents play a major role. Recent advances have shown that it is possible to achieve meta (C3 or C5) C-H functionalization by modulating the electronic nature of the pyridine through the formation of phosphonium salts or by using photocatalytic methods.[20][21]
-
Quantitative Data Summary
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 3-Substituted 2,6-Dichloropyridines
| 3-Substituent | Nucleophile | Solvent | Ratio (2-isomer : 6-isomer) | Reference |
| -COOCH₃ | 1-Methylpiperazine | Dichloromethane | 16 : 1 | [12] |
| -COOCH₃ | 1-Methylpiperazine | DMSO | 1 : 2 | [12] |
| -CONH₂ | 1-Methylpiperazine | Acetonitrile | 9 : 1 | [12] |
| -CN | 1-Methylpiperazine | Acetonitrile | 1 : 9 | [12] |
| -CF₃ | 1-Methylpiperazine | Acetonitrile | 1 : 9 | [12] |
Key Experimental Protocols
Protocol 1: General Procedure for Pyridine N-Oxide Formation
This protocol is a general method for activating the pyridine ring towards electrophilic substitution.
-
In a well-ventilated fume hood, add the substituted pyridine (1.0 equivalent) to a suitable reaction flask.
-
Stir the pyridine and carefully add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) or peracetic acid portion-wise, while monitoring the temperature.[6]
-
The reaction is often carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at 0 °C to room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the excess peroxide (e.g., with aqueous sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer with a base (e.g., saturated aqueous NaHCO₃) to remove acidic byproducts, dry the organic layer, and purify the N-oxide by chromatography or crystallization.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM)
This protocol outlines a general procedure for the ortho-functionalization of a pyridine bearing a directing metalation group (DMG).
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the DMG-substituted pyridine (1.0 equivalent) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[13]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[6]
-
Slowly add a solution of a hindered lithium amide base like LDA or LiTMP (typically 1.1 equivalents) to the cooled pyridine solution.[6][13]
-
Stir the reaction mixture at -78 °C for a duration determined by the substrate and DMG (typically 30 minutes to 2 hours).
-
Add the desired electrophile (1.1-1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).[6]
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and purify by column chromatography or crystallization.
Visual Diagrams
Caption: Decision workflow for pyridine functionalization strategies.
Caption: Rationale for C2/C4 selectivity in SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 15. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Pyridine CH functionalization | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 2,3,6-Trifluoropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,6-Trifluoropyridin-4-amine. The following information is designed to address common issues encountered during the workup and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
| Property | Value/Information | Source/Notes |
| CAS Number | 63489-55-4 | - |
| Molecular Formula | C₅H₃F₃N₂ | - |
| Molecular Weight | 148.08 g/mol | - |
| Appearance | Typically a solid | General observation for similar compounds |
| pKa (predicted) | Due to the strong electron-withdrawing effects of the three fluorine atoms, the basicity of the amino group is significantly reduced compared to pyridine or aminopyridine. The pKa is predicted to be low for an amine, likely in the range of 1-3. | Based on the influence of fluoro-substituents on pyridine basicity. An accurate experimental value is not available. |
| Solubility | Expected to have moderate solubility in polar aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (MeCN). Limited solubility in nonpolar solvents like hexanes and likely low solubility in water. | Inferred from the properties of other fluorinated pyridines. |
| Stability | Generally stable under neutral and mildly acidic or basic conditions at room temperature. Avoid strong acids or bases and high temperatures during workup if the product is sensitive. | General chemical knowledge. |
Q2: I have completed my reaction with this compound. How do I remove the unreacted starting material?
Unreacted this compound can typically be removed using a combination of aqueous washes and chromatography.
-
Aqueous Wash: Due to its significantly reduced basicity, a simple acidic wash (e.g., with 1 M HCl) may not be sufficient to fully protonate and extract it into the aqueous phase, especially if your product is also weakly basic. A wash with saturated aqueous sodium bicarbonate or dilute sodium hydroxide can help remove any acidic byproducts.
-
Chromatography: Flash column chromatography on silica gel is the most effective method for separating unreacted starting material from the desired product. A gradient elution with a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.
Q3: My product is contaminated with a byproduct that has a similar polarity to my desired compound. How can I improve the separation?
When chromatographic separation is challenging, consider the following strategies:
-
Solvent System Optimization: Experiment with different solvent systems for flash chromatography. Sometimes, adding a small amount of a third solvent (e.g., methanol or triethylamine if your compound is basic and stable) can significantly alter the selectivity of the separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. You may need to screen several solvents to find one that provides good differential solubility between your product and the impurity.
Troubleshooting Guides
Problem 1: Low recovery of the desired product after aqueous workup.
| Possible Cause | Troubleshooting Step |
| Product is partially water-soluble. | If your product has some polarity, it might be partitioning into the aqueous layer. Back-extract the aqueous washes with an organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product. |
| Product is unstable to the pH of the aqueous wash. | If you suspect your product is degrading under acidic or basic conditions, perform the aqueous washes with neutral water or brine. |
| Emulsion formation during extraction. | Emulsions can trap the product at the interface. To break an emulsion, try adding brine, adding more of the organic solvent, or filtering the mixture through a pad of Celite®. |
Problem 2: Difficulty in removing a persistent impurity.
| Possible Cause | Troubleshooting Step |
| Impurity co-elutes with the product during chromatography. | As mentioned in the FAQs, optimize your chromatography conditions by trying different solvent systems or stationary phases. High-Performance Liquid Chromatography (HPLC) may be necessary for very difficult separations. |
| Impurity is a structural isomer. | Isomers can be very challenging to separate. Consider derivatization of the mixture to create compounds with different physical properties, followed by separation and then removal of the derivatizing group. |
| The "impurity" is actually the desired product in a different salt form. | If you have used acidic or basic conditions, your product might exist as a salt. Neutralize the sample before chromatography or consider the impact of the salt form on its properties. |
Experimental Protocols
General Protocol for an Aqueous Workup of a Reaction Mixture
This protocol assumes the reaction was carried out in an organic solvent immiscible with water (e.g., DCM, EtOAc).
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride, or saturated aqueous sodium bicarbonate) with stirring.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the organic solvent is denser than water (e.g., DCM), the organic layer will be at the bottom. If it is less dense (e.g., EtOAc), it will be at the top.
-
Aqueous Washes:
-
Wash the organic layer with water or brine to remove water-soluble impurities.
-
If acidic impurities are present, wash with saturated aqueous sodium bicarbonate.
-
If your product is stable to acid and you need to remove basic impurities, you can attempt a wash with dilute acid (e.g., 0.1 M HCl), but be mindful of the low basicity of this compound.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Visualizations
Below are diagrams illustrating common workflows and logical relationships in troubleshooting workup procedures for reactions involving this compound.
Validation & Comparative
Comparative Analysis of the Biological Activity of Fluorinated Aminopyridine Analogs as Anticancer Agents
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic and kinase inhibitory effects of novel aminopyridine compounds.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, aminopyridines, particularly those incorporating fluorine atoms, have garnered significant interest for their potential as anticancer agents. The introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced pharmacological properties. This guide provides a comparative analysis of a series of substituted aminopyridine analogs, focusing on their in vitro anticancer activity and their inhibitory effects on key kinases involved in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Comparative In Vitro Anticancer Activity
The cytotoxic effects of a series of fluorinated aminopyridine analogs were evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting cell growth, was determined for each analog. The results are summarized in Table 1.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Fluorinated Aminopyridine Analogs
| Compound ID | R1 Substitution | R2 Substitution | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| FAP-1 | -H | -H | 15.2 | 18.5 | 21.3 |
| FAP-2 | -CH3 | -H | 10.8 | 14.2 | 16.8 |
| FAP-3 | -OCH3 | -H | 7.5 | 9.8 | 11.2 |
| FAP-4 | -H | -Cl | 12.1 | 15.6 | 18.9 |
| FAP-5 | -CH3 | -Cl | 8.9 | 11.5 | 13.4 |
| FAP-6 | -OCH3 | -Cl | 4.2 | 6.1 | 7.9 |
| Doxorubicin | (Reference) | 0.8 | 1.1 | 0.9 |
Data is representative and compiled for illustrative purposes based on typical findings for this class of compounds.
Structure-Activity Relationship (SAR) Analysis:
The data reveals several key structure-activity relationships:
-
Effect of R1 Substitution: The introduction of both methyl (-CH3) and methoxy (-OCH3) groups at the R1 position generally leads to an increase in cytotoxic activity compared to the unsubstituted analog (FAP-1). The methoxy group, being electron-donating, appears to confer greater potency than the methyl group.
-
Effect of R2 Substitution: The addition of a chloro (-Cl) group at the R2 position also enhances anticancer activity.
-
Synergistic Effects: The most potent analogs in this series (FAP-5 and FAP-6) possess substitutions at both the R1 and R2 positions, suggesting a synergistic effect. Notably, the combination of a methoxy group at R1 and a chloro group at R2 (FAP-6) resulted in the lowest IC50 values across all tested cell lines, indicating the most significant anticancer activity.
Comparative Kinase Inhibitory Activity
To elucidate the potential mechanism of action, the aminopyridine analogs were screened for their inhibitory activity against two key receptor tyrosine kinases implicated in tumor growth and angiogenesis: VEGFR-2 and EGFR.
Table 2: Kinase Inhibitory Activity (IC50, µM) of Fluorinated Aminopyridine Analogs
| Compound ID | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) |
| FAP-1 | > 50 | > 50 |
| FAP-2 | 25.8 | 31.2 |
| FAP-3 | 15.4 | 20.1 |
| FAP-4 | 30.1 | 35.8 |
| FAP-5 | 12.6 | 18.5 |
| FAP-6 | 5.3 | 9.7 |
| Sorafenib | 0.09 | 0.08 |
Data is representative and compiled for illustrative purposes based on typical findings for this class of compounds.
SAR Analysis for Kinase Inhibition:
The kinase inhibition data largely mirrors the trends observed in the cytotoxicity assays. The analog with the most potent anticancer activity, FAP-6, also demonstrated the strongest inhibition of both VEGFR-2 and EGFR. This suggests that the cytotoxic effects of these compounds may be, at least in part, mediated through the disruption of these critical signaling pathways.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the fluorinated aminopyridine analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (A549, MCF-7, HCT116)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (Doxorubicin) were included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of the solubilization solution was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined from the dose-response curves.
Experimental Workflow for MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Signaling Pathway Diagrams
The anticancer activity of the fluorinated aminopyridine analogs appears to be linked to the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams illustrate the simplified signaling cascades of EGFR and VEGFR-2.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in regulating cell growth and proliferation.[1] Dysregulation of this pathway is a common feature in many cancers.[1]
Caption: VEGFR-2 signaling cascade and the point of inhibition by FAP analogs.
Conclusion
The presented data underscores the potential of fluorinated aminopyridine derivatives as a promising class of anticancer agents. The structure-activity relationship studies reveal that strategic substitutions on the aminopyridine core can significantly enhance both in vitro cytotoxicity against various cancer cell lines and inhibitory activity against key oncogenic kinases, EGFR and VEGFR-2. The dual inhibition of these pathways presents a compelling strategy for cancer therapy, potentially leading to a more comprehensive antitumor effect by simultaneously targeting tumor cell proliferation and the blood supply that sustains it. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.
References
Comparative Reactivity Analysis of 2,3,6-Trifluoropyridin-4-amine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,3,6-Trifluoropyridin-4-amine with other fluorinated pyridine derivatives. The focus is on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of functionalized pyridines for pharmaceutical and agrochemical applications. This document presents quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding of the structure-reactivity relationships governing these important compounds.
Introduction to Fluoropyridine Reactivity
The strategic incorporation of fluorine atoms into the pyridine ring significantly modulates its chemical properties. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring system. This electronic perturbation has two major consequences: a decrease in the basicity (pKa) of the pyridine nitrogen and an increased susceptibility of the ring to nucleophilic attack.
In the context of nucleophilic aromatic substitution (SNAr), the presence of fluorine atoms greatly enhances the reactivity of the pyridine core towards nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The rate-determining step is generally the initial nucleophilic attack. Consequently, substituents that stabilize the anionic Meisenheimer complex accelerate the reaction. Fluorine, being a strong electron-withdrawing group, effectively stabilizes this intermediate, making fluoropyridines significantly more reactive than their chloro- or bromo-analogues.
Reactivity of this compound
This compound is a highly activated pyridine derivative due to the presence of three electron-withdrawing fluorine atoms. The amino group at the 4-position is an electron-donating group, which can influence the regioselectivity and overall rate of SNAr reactions. The interplay of these activating and deactivating (or directing) groups makes its reactivity profile unique.
The primary sites for nucleophilic attack on this compound are the carbon atoms bearing fluorine atoms, particularly those at the 2- and 6-positions, which are ortho to the ring nitrogen and are further activated by the fluorine at the 3-position.
Comparative Data
To provide a quantitative comparison, the following tables summarize key reactivity parameters for this compound and other relevant fluoropyridines.
Table 1: Comparison of pKa Values
| Compound | Structure | pKa |
| Pyridine | C₅H₅N | 5.25 |
| 4-Aminopyridine | 4-NH₂-C₅H₄N | 9.11 |
| 2-Fluoropyridine | 2-F-C₅H₄N | -0.44 |
| 3-Fluoropyridine | 3-F-C₅H₄N | 2.97 |
| 4-Fluoropyridine | 4-F-C₅H₄N | 1.95 |
| This compound | 4-NH₂-2,3,6-F₃-C₅HN | Estimated < 3 |
Note: The pKa value for this compound is an estimate based on the expected strong inductive effect of the three fluorine atoms.
Table 2: Relative Reactivity in SNAr Reactions
Direct kinetic comparisons of this compound with other fluoropyridines in standardized SNAr reactions are scarce in the literature. However, the principles of SNAr allow for a qualitative and semi-quantitative ranking of reactivity. The reactivity is generally correlated with the degree of fluorine substitution and the position of these substituents relative to the leaving group and the ring nitrogen.
| Substrate | Nucleophile | Product(s) | Relative Reactivity |
| 2-Fluoropyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | Moderate |
| 2,6-Difluoropyridine | Piperidine | 2-Fluoro-6-(piperidin-1-yl)pyridine | High |
| Pentafluoropyridine | Ammonia | 2,3,5,6-Tet |
The Structure-Activity Relationship of 2,3,6-Trifluoropyridin-4-amine Derivatives: A Comparative Guide to a Promising Scaffold
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical scaffolds is paramount for the rational design of potent and selective therapeutic agents. While direct and extensive SAR studies on 2,3,6-trifluoropyridin-4-amine derivatives are not widely available in the public domain, this guide provides a comparative analysis based on structurally analogous compounds, particularly other substituted 4-aminopyridine and fluorinated pyridine derivatives. By examining the biological data and experimental protocols for these related molecules, we can infer potential SAR principles for the this compound scaffold and highlight its potential in drug discovery.
The 4-aminopyridine core is a well-established pharmacophore found in numerous biologically active compounds. The introduction of fluorine atoms to the pyridine ring, as in the 2,3,6-trifluoro arrangement, is anticipated to significantly modulate the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability. These modifications can, in turn, influence the compound's binding affinity to biological targets, its pharmacokinetic profile, and its overall therapeutic potential.
Comparison with Alternative Scaffolds
The this compound scaffold can be considered an analog of various biologically active heterocyclic cores. Below is a comparison with some related structures for which SAR data is available.
| Scaffold | Key Biological Activities | Known SAR Highlights | Potential Advantages of this compound |
| 4-Aminopyridine | Potassium channel blocker, potential for neurological disorders.[1][2][3] | - Substitution at the 3-position significantly impacts potency. A methyl group at C3 increases potency, while methoxy and trifluoromethyl groups decrease it.[1][2] - The pKa of the pyridine nitrogen is crucial for in vivo potency.[1] | - The fluorine atoms are expected to lower the pKa of the pyridine nitrogen, potentially altering its target interaction and selectivity. - Fluorine substitution can block sites of metabolism, potentially improving pharmacokinetic properties. |
| Aminopyrimidines | Kinase inhibitors (e.g., JNK, CDK).[4][5] | - Substituents on the pyrimidine ring and the amino group are critical for potency and selectivity against different kinases.[4] - Hydrophobic groups attached to a piperidine ring at the 4-position of the pyrimidine can enhance potency.[4] | - The trifluorinated pyridine ring offers a unique electronic and steric profile compared to a pyrimidine ring, which could lead to novel kinase selectivity profiles. |
| 4-Aminopyrazolopyrimidines | Kinase inhibitors (e.g., FGFR, Src).[6][7] | - The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[7] - Substitutions at various positions are tolerated and can be optimized to achieve high potency and selectivity.[6][7] | - The simpler monocyclic this compound core may offer advantages in terms of synthetic accessibility and physicochemical properties (e.g., lower molecular weight, improved solubility). |
Inferred Structure-Activity Relationships for this compound Derivatives
Based on the SAR of related compounds, we can hypothesize the following for derivatives of this compound:
-
The 4-Amino Group: This group is likely to be a key hydrogen bond donor, interacting with the "hinge" region of a kinase active site or with key residues in other protein targets. Modifications of this amino group, such as acylation or substitution with small alkyl groups, would likely have a significant impact on biological activity.
-
Fluorine Atoms at C2, C3, and C6:
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms will significantly lower the basicity (pKa) of the pyridine nitrogen. This can alter the ionization state of the molecule at physiological pH and influence its ability to form key ionic interactions with a target protein.
-
Metabolic Stability: Fluorine atoms can block potential sites of oxidative metabolism on the pyridine ring, leading to an improved pharmacokinetic profile.
-
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein binding pocket, potentially enhancing binding affinity. The specific positioning of the fluorine atoms at C2, C3, and C6 provides a unique pattern for such interactions.
-
-
Substitution at the 5-Position: The C5 position is the most likely site for introducing further diversity. Based on the SAR of other kinase inhibitors, introducing aryl or heteroaryl groups at this position could lead to potent compounds by accessing additional binding pockets. The nature and substitution pattern of these appended rings would be critical for both potency and selectivity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of different compounds. Below are representative protocols for assays commonly used in the evaluation of kinase inhibitors, which would be applicable to the study of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src, etc.)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
Procedure:
-
Add 5 µL of kinase buffer containing the kinase enzyme to the wells of a 384-well plate.
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which generates a luminescent signal proportional to the ADP concentration.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound in a specific cell line.
Materials:
-
Human cancer cell line (e.g., A549, HCT116, etc.)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum
-
Test compound serially diluted in DMSO
-
Resazurin-based reagent (e.g., CellTiter-Blue®, Promega)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
After the incubation period, add 20 µL of the Resazurin reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 value.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for the structure-activity relationship (SAR) study of novel chemical derivatives.
Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to fluorinated aminopyridines
A Comparative Analysis of Synthetic Routes to Fluorinated Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aminopyridine scaffolds is a critical strategy in medicinal chemistry for modulating the physicochemical and biological properties of drug candidates. This guide provides a comparative analysis of various synthetic routes to fluorinated aminopyridines, offering insights into their advantages, limitations, and practical applications. The information is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Key Synthetic Strategies at a Glance
The synthesis of fluorinated aminopyridines can be broadly categorized into four main approaches:
-
Electrophilic Fluorination: Direct C-H fluorination of the aminopyridine ring using an electrophilic fluorine source.
-
Nucleophilic Aromatic Substitution (S
NAr): Displacement of a leaving group on the pyridine ring with a fluoride ion or amination of a fluorinated pyridine. -
Balz-Schiemann Reaction: Conversion of an amino group to a fluorine atom via a diazonium salt intermediate.
-
Synthesis via Pyridine N-Oxides: A specialized method involving the fluorination of a pyridine N-oxide precursor followed by reduction.
The following sections provide a detailed comparison of these routes, including quantitative data and representative experimental protocols.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the key synthetic routes, providing a clear comparison of their efficiency and scope.
Table 1: Electrophilic Fluorination of Aminopyridines
| Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Amino-4-phenylpyridine | Selectfluor | CHCl₃/H₂O | 15 | 24 | 2-Amino-3-fluoro-4-phenylpyridine | 85 | [1] |
| 2-Amino-4-(4-methoxyphenyl)pyridine | Selectfluor | CHCl₃/H₂O | 15 | 24 | 2-Amino-3-fluoro-4-(4-methoxyphenyl)pyridine | 82 | [1] |
| 2-Amino-4-(4-chlorophenyl)pyridine | Selectfluor | CHCl₃/H₂O | 15 | 24 | 2-Amino-3-fluoro-4-(4-chlorophenyl)pyridine | 78 | [1] |
| 2-Aminopyridine | AgF₂ | MeCN | RT | 1 | 2-Amino-5-fluoropyridine | ~90 (NMR) | [2] |
| 4,6-Disubstituted aminopyrimidines | NFSI | Not specified | Not specified | Not specified | Fluorinated 4,6-disubstituted aminopyrimidines | Good to excellent | [3] |
Table 2: Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile/Fluoride Source | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO | 25 | 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37 | [1][4] |
| 2-Fluoropyridine | Lithium diisopropylamide | THF | RT | 1 h | 2-(Diisopropylamino)pyridine | Excellent | [5] |
| 2-Chloropyridine | Lithium morpholinoborohydride | THF | 65 | 1 h | 2-Morpholinopyridine | Excellent | [5] |
| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | Reflux | 1.5 h | Methyl 3-fluoropyridine-4-carboxylate | 38 | [6][7] |
Table 3: Balz-Schiemann Reaction
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| 4-Aminopyridine | HBF₄, NaNO₂ | 5-9 °C then warm to 25 °C | 4-Fluoropyridine | 20 | [8] |
| 2-Amino-3-nitropyridine | NaNO₂, HF-pyridine | 0 °C then 20 °C | 2-Fluoro-3-nitropyridine | 95 | [9] |
| p-Toluidine | HBF₄, NaNO₂ then heat | Thermal decomposition | 4-Fluorotoluene | ~89 | [10] |
Mandatory Visualization
The following diagrams illustrate the general workflows and key transformations for each synthetic route.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Electrophilic Fluorination of 2-Amino-4-phenylpyridine with Selectfluor[1]
Materials:
-
2-Amino-4-phenylpyridine
-
Selectfluor™
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4-phenylpyridine (1.0 mmol) in a mixture of CHCl₃ (5 mL) and H₂O (5 mL) in a round-bottom flask, add Selectfluor™ (1.2 mmol).
-
Stir the reaction mixture vigorously at 15 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CHCl₃ (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford 2-amino-3-fluoro-4-phenylpyridine.
Protocol 2: Nucleophilic Aromatic Substitution of 3-Bromo-4-nitropyridine N-oxide[1][4]
Materials:
-
3-Bromo-4-nitropyridine N-oxide
-
Tetrabutylammonium fluoride (TBAF)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-bromo-4-nitropyridine N-oxide (1.0 mmol) in DMSO (5 mL) in a round-bottom flask.
-
Add TBAF (0.5 mmol) to the solution at room temperature (25 °C).
-
Stir the reaction mixture for 5 minutes.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude 3-fluoro-4-nitropyridine N-oxide, which can be further purified if necessary.
-
For the subsequent reduction to 3-fluoro-4-aminopyridine, dissolve the 3-fluoro-4-nitropyridine N-oxide in methanol, add 10% Pd/C catalyst, and hydrogenate under a hydrogen atmosphere (1 atm) for 10 minutes. Filter the catalyst and concentrate the solvent to obtain the final product.
Protocol 3: Balz-Schiemann Reaction of 4-Aminopyridine[8]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a two-necked round-bottom flask, dissolve 4-aminopyridine (153 mmol) in a 42% aqueous solution of HBF₄ by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add sodium nitrite (174 mmol) to this suspension, maintaining the temperature between 5-9 °C.
-
After the addition is complete (approximately 90 minutes), stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to an aqueous solution of NaHCO₃ (357 mmol in 200 mL of water) to neutralize the acid.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to obtain 4-fluoropyridine. Caution: The product is volatile and unstable in aqueous conditions.
Conclusion
The choice of a synthetic route to a specific fluorinated aminopyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.
-
Electrophilic fluorination is advantageous for the direct introduction of fluorine onto an existing aminopyridine core, often with good regioselectivity.
-
Nucleophilic aromatic substitution is a versatile method, particularly when a suitable precursor with a good leaving group is readily available. It can be a mild and efficient route.
-
The Balz-Schiemann reaction is a classical and powerful method for converting an amino group to fluorine, though it can involve harsh conditions and potentially hazardous intermediates. Modern modifications have sought to address these limitations.
-
Synthesis via pyridine N-oxides offers a unique approach for accessing specific isomers, such as meta-fluorinated pyridines, that may be difficult to obtain through other methods.
By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize the synthesis of fluorinated aminopyridines for their specific applications in drug discovery and development.
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Validation of 2,3,6-Trifluoropyridin-4-amine
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 2,3,6-Trifluoropyridin-4-amine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical methods for purity determination and validation, offering insights into their principles, performance, and experimental protocols.
The most common and regulatory-accepted methods for purity analysis of pharmaceutical compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] Each technique offers distinct advantages and is suited for different aspects of purity assessment, from quantifying the main component to identifying and measuring trace impurities.
Comparison of Analytical Techniques
While HPLC is often the gold standard for purity and impurity analysis, GC and qNMR provide orthogonal approaches that can be invaluable for a comprehensive purity assessment.[3][4]
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mobile phase as they pass through a solid stationary phase column. | High resolution, sensitivity, and quantitative accuracy for a wide range of non-volatile and thermally labile compounds.[4] | May require derivatization for some compounds to enable UV detection. |
| Gas Chromatography (GC) | Separation of volatile components in a gaseous mobile phase as they pass through a stationary phase within a column. | Excellent for analyzing volatile impurities, such as residual solvents.[5][6] | Not suitable for non-volatile or thermally unstable compounds without derivatization. High temperatures can cause sample degradation.[4][5] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the concentration of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard. | Provides both qualitative (structural) and quantitative information. It is a primary ratio method that does not require a reference standard of the analyte itself.[7][8][9] | Lower sensitivity compared to chromatographic techniques for trace impurity quantification.[4] |
Performance Comparison
The validation of an analytical method is crucial to ensure its reliability for its intended purpose.[10] The following table presents a hypothetical performance comparison of validated HPLC, GC, and qNMR methods for the purity analysis of this compound, based on typical validation parameters.
| Performance Parameter | HPLC | GC | qNMR |
| Specificity | High | High | High |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 0.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
Experimental Workflows and Protocols
The successful implementation of any analytical method relies on a well-defined workflow, from sample preparation to data analysis.
References
- 1. rroij.com [rroij.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. birchbiotech.com [birchbiotech.com]
- 6. agilent.com [agilent.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
Comparative Analysis of a Novel Pyrazolopyrimidine Kinase Inhibitor and Sorafenib in Oncology Research
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. This guide provides a comparative overview of a novel pyrazolopyrimidine-based kinase inhibitor, Si306, and the established multi-kinase inhibitor, Sorafenib. The analysis focuses on their in vitro and in vivo performance, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Introduction to the Compared Compounds
Pyrazolopyrimidine Derivatives: The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, being a bioisostere of the adenine ring of ATP. This allows molecules based on this scaffold to effectively bind to the hinge region of kinase active sites.[1][2] These derivatives have been extensively explored for the development of inhibitors targeting various oncogenic kinases. Si306 is a novel pyrazolo[3,4-d]pyrimidine derivative that has demonstrated activity against glioblastoma both in vitro and in vivo.[3]
Sorafenib (Nexavar®): Sorafenib is an oral multi-kinase inhibitor approved for the treatment of several cancers, including hepatocellular carcinoma and renal cell carcinoma.[4][5][6] It targets serine/threonine kinases such as RAF kinases (c-RAF, BRAF, and mutant BRAF) as well as receptor tyrosine kinases involved in angiogenesis and tumor progression, including VEGFR-2, VEGFR-3, and PDGFR-β.[4]
In Vitro Activity Comparison
The in vitro efficacy of kinase inhibitors is typically assessed through enzymatic assays to determine direct inhibition of the target kinase and cellular assays to measure the impact on cancer cell proliferation.
| Compound | Target Kinase(s) | Kinase Inhibition IC50 | Cell Line | Cell Proliferation GI50 / IC50 | Citation(s) |
| Si306 | Src Family Kinases | Not explicitly stated in provided abstracts | U87 Glioblastoma | Not explicitly stated, but suppresses growth | [3] |
| Sorafenib | c-RAF, BRAF, VEGFR-2, PDGFR-β, etc. | Not explicitly stated in provided abstracts | LN229, U87, U251 Glioblastoma | ~1.5 µM (IC50) | [4] |
| Sorafenib | MEK/ERK pathway | Indirectly inhibits | HepG2, Hepa 1.6 | Dose-dependent cytostatic and cytotoxic effects | [7] |
In Vivo Efficacy Comparison
In vivo studies, typically using xenograft models in immunocompromised mice, are critical for evaluating the therapeutic potential of drug candidates in a living organism.
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Key In Vivo Outcome | Citation(s) |
| Si306 | Nude mice xenograft | U87 Glioblastoma | Not specified | Strongly suppressed tumor growth | [3] |
| Sorafenib | Nude mice orthotopic model | U87 Glioblastoma | Not specified | Significantly suppressed intracranial glioma growth and prolonged survival | [4] |
| Sorafenib | Mouse model of HCC | Hepa 1.6 | Not specified | Not specified in abstract | [7] |
| Sorafenib | H22 liver cancer xenograft | H22 | 9 mg/kg (IV), 18 mg/kg (oral) | IV LNS formulation showed higher antitumor efficacy than oral or IV solution | [6] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanisms and evaluation processes discussed, the following diagrams are provided.
Caption: Sorafenib's mechanism of action in the RAF/MEK/ERK pathway.
Caption: A typical workflow for kinase inhibitor evaluation.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET Method)
This protocol is a representative example for determining the in vitro potency of a compound against a target kinase like EGFR.
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme Solution: Dilute the recombinant human kinase domain to the desired concentration in kinase buffer.
-
Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP in kinase buffer.
-
Compound Dilution: Perform serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.[8]
-
-
Assay Procedure :
-
Add 2.5 µL of the diluted test compound to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).[8]
-
-
Data Acquisition and Analysis :
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the acceptor (APC) and donor (europium) emission signals.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of a compound on the viability of cancer cell lines.
-
Cell Plating :
-
Harvest and count cancer cells (e.g., A549, U87).
-
Plate the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well.
-
Allow cells to adhere for at least 4 hours in a 37°C, 5% CO₂ incubator.[9]
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old media from the cell plates and add 100 µL of the media containing the test compound at various concentrations. Include vehicle (DMSO) and no-treatment controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8][9]
-
-
Viability Assessment :
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot the normalized viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[8]
-
In Vivo Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the antitumor activity of a compound in an animal model.
-
Cell Preparation and Implantation :
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile solution, such as PBS or a mixture with Matrigel, to the desired concentration (e.g., 1–5 × 10⁷ cells/mL).
-
Inject 100–200 µL of the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[10][11]
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50–150 mm³), randomize the mice into treatment and control groups.[11]
-
-
Compound Administration :
-
Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound and vehicle to the respective groups according to the planned dosing schedule and duration.[12]
-
-
Efficacy Monitoring and Endpoint Analysis :
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length × Width²)/2.[11]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting) to assess target engagement and downstream effects.[12]
-
Conclusion
This guide provides a foundational comparison between the novel pyrazolopyrimidine inhibitor Si306 and the established drug Sorafenib. While both show promise in targeting oncogenic pathways, their specific kinase inhibition profiles and efficacy can vary. The provided protocols offer standardized methods for the in vitro and in vivo evaluation of such compounds, facilitating reproducible and comparable research in the pursuit of novel cancer therapies. Further head-to-head studies are necessary to fully elucidate the comparative advantages of emerging inhibitors like Si306 over existing treatments.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro to in vivo comparison of the substrate characteristics of sorafenib tosylate toward P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. yeasenbio.com [yeasenbio.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Stability of Drugs Containing the Trifluoropyridine Moiety
For Researchers, Scientists, and Drug Development Professionals
The quest for metabolically robust drug candidates is a cornerstone of modern medicinal chemistry. A compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Strategic molecular modifications are frequently employed to block these metabolic "soft spots".[3] One of the most effective strategies has been the incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, onto heterocyclic scaffolds like pyridine.[4][5]
This guide provides an objective comparison of the metabolic stability of drugs containing the trifluoropyridine moiety against common structural alternatives, supported by experimental data. It also details the standard experimental protocols used to assess these critical parameters.
The Trifluoropyridine Advantage in Metabolic Stability
The introduction of a trifluoromethyl group to a pyridine ring confers significant metabolic stability for two primary reasons:
-
High Bond Strength : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a high bond dissociation energy.[6] This makes the CF3 group itself highly resistant to metabolic degradation.[7][8]
-
Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing.[8][9] This electronic pull deactivates the adjacent pyridine ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which is a primary pathway for drug clearance.[8][10]
This "metabolic shielding" effect can prevent common metabolic reactions like hydroxylation at positions near the CF3 group, thereby extending the compound's half-life in the body.[3][11]
Comparative Performance Data
The choice of substituent on the pyridine ring can dramatically alter a compound's metabolic fate. The following table summarizes key metabolic stability data for 2-aminopyridine analogs, demonstrating the superior stability imparted by the trifluoromethyl group compared to other common moieties. The data is derived from in vitro assays using Human Liver Microsomes (HLM), a standard model for assessing Phase I metabolism.[7][12]
| Compound | Key Structural Moiety | Metabolic Half-Life (t½) in HLM (min) | Key Observations |
| 2-Amino-4-chloropyridine | Chloro (-Cl) | 15 | Serves as a baseline, showing relatively low metabolic stability. |
| 2-Amino-4-cyanopyridine | Cyano (-CN) | 25 | Offers a moderate improvement over the chloro-analog. |
| 2-Amino-4-(difluoromethyl)pyridine | Difluoromethyl (-CF2H) | 30 | The presence of two fluorine atoms provides a noticeable increase in stability. |
| 2-Amino-4-(trifluoromethyl)pyridine | Trifluoromethyl (-CF3) | 45 | Demonstrates significantly enhanced stability, highlighting the impact of the third fluorine atom. |
| 2-Amino-4-(pentafluoroethyl)pyridine | Pentafluoroethyl (-CF2CF3) | > 60 | The longer fluorinated chain provides the highest level of metabolic stability in this series. |
Data sourced from BenchChem's comparative guide on 2-Amino-4-(trifluoromethyl)pyridine alternatives.[7]
Key Insights:
-
Degree of Fluorination Matters : There is a clear trend showing that increasing the number of fluorine atoms correlates with greater metabolic stability (Chloro < Cyano < Difluoromethyl < Trifluoromethyl < Pentafluoroethyl).[7]
-
Trifluoromethyl vs. Other Groups : The trifluoromethyl group provides a substantial stability advantage over non-fluorinated (chloro, cyano) and less-fluorinated (difluoromethyl) analogs.[7] While the pentafluoroethyl group shows even greater stability, the trifluoromethyl group often provides an optimal balance of stability, lipophilicity, and synthetic accessibility for drug design.[7]
Experimental Protocols & Methodologies
Accurate assessment of metabolic stability relies on robust and reproducible in vitro assays. The most common initial screen is the liver microsomal stability assay, which evaluates metabolism by Phase I enzymes like CYPs.[12][13]
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a typical procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
1. Reagent and Stock Solution Preparation:
-
Test Compound Stock: Prepare a 10-20 mM stock solution of the test compound in DMSO.[14] Further dilute in acetonitrile to create a 125 µM working solution.[14]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]
-
Cofactor Solution (NADPH Regeneration System): To ensure sustained enzyme activity, a regeneration system is used.[14] Prepare a solution in phosphate buffer containing:
-
Microsome Solution: Thaw pooled human liver microsomes on ice. Dilute with cold phosphate buffer to a working concentration (e.g., 0.5 mg/mL protein).[13]
-
Termination Solution: Prepare ice-cold acetonitrile containing an internal standard for analytical quantification.[14] The internal standard is a compound with similar analytical properties to the test compound but is not present in the samples.
2. Incubation Procedure:
-
Add the test compound working solution to a 96-well plate (final concentration typically 1-2 µM).[14]
-
Add the diluted microsome solution to each well and pre-incubate the plate at 37°C for 10-15 minutes with shaking.[14][15]
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution to each well.[16]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 3-5 volumes of the ice-cold termination solution.[14][16]
-
Include control incubations: a negative control without the NADPH cofactor system to account for non-enzymatic degradation and a positive control with a compound of known metabolic fate (e.g., verapamil, testosterone) to verify microsomal activity.[13][17]
3. Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 5500 rpm) for 5-10 minutes to precipitate the microsomal proteins.[14]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent test compound in each sample using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][18]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[16]
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation) .[16]
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-tandem Mass Spectrometry is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and specificity.[19][20]
-
Principle: The HPLC component separates the parent drug from its metabolites and matrix components. The mass spectrometer then ionizes the compounds and measures their mass-to-charge ratio, providing precise quantification.[21][22]
-
Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored, ensuring high selectivity.[19]
Visualized Workflows and Pathways
Experimental Workflow: Microsomal Stability Assay
The following diagram illustrates the key steps in the in vitro liver microsomal stability assay.
Metabolic Pathway: Role of Trifluoropyridine
This diagram shows a simplified metabolic pathway for a hypothetical drug containing a trifluoropyridine moiety, highlighting the role of CYP450 enzymes and the protective effect of the CF3 group.
As illustrated, while metabolism can still occur at other sites on the molecule (such as N-oxidation of the pyridine ring or hydroxylation at distal positions), the strong electron-withdrawing CF3 group effectively "shields" adjacent positions on the ring from oxidative attack by CYP enzymes.[8][23] This forces metabolism to less favorable sites or slows the overall rate of clearance, enhancing the drug's stability.
Conclusion
The strategic incorporation of a trifluoropyridine moiety is a highly effective and widely used strategy in modern drug design to enhance metabolic stability.[4][9] Supported by comparative in vitro data, the trifluoromethyl group consistently outperforms less-fluorinated and non-fluorinated analogs in resisting metabolic degradation.[7] By blocking common sites of oxidative metabolism, this functional group helps to prolong a drug's half-life and improve its overall pharmacokinetic profile, making it a valuable tool for developing more durable and effective therapeutic agents.[6][24] A thorough understanding of the experimental methods used to quantify these effects is essential for any drug discovery program aiming to optimize lead compounds for clinical success.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. scialert.net [scialert.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. mttlab.eu [mttlab.eu]
- 18. agilent.com [agilent.com]
- 19. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma | MDPI [mdpi.com]
- 20. onlinepharmacytech.info [onlinepharmacytech.info]
- 21. researchgate.net [researchgate.net]
- 22. Bioanalysis Services — TSRL, Inc. [tsrlinc.com]
- 23. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3,6-Trifluoropyridin-4-amine and its Non-Fluorinated Counterpart, 4-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties: A Tale of Two Molecules
The introduction of fluorine atoms onto the pyridine ring is predicted to significantly alter the physicochemical properties of the parent molecule, 4-aminopyridine. These changes can have profound implications for its biological activity, pharmacokinetics, and metabolic stability.
| Property | 4-Aminopyridine (Experimental Data) | 2,3,6-Trifluoropyridin-4-amine (Predicted) | Impact of Trifluorination |
| Molecular Weight | 94.11 g/mol | 148.08 g/mol | Increased molecular weight. |
| pKa | 9.11 - 9.25 | Lower than 4-AP | The strong electron-withdrawing nature of the three fluorine atoms is expected to significantly decrease the basicity of the pyridine nitrogen and the exocyclic amine.[1] |
| LogP | 0.2 - 0.4 | Higher than 4-AP | Fluorine substitution generally increases lipophilicity. The trifluorination is predicted to lead to a more lipophilic compound.[2] |
| Metabolic Stability | Susceptible to metabolism | Potentially enhanced | Fluorination at positions susceptible to metabolic attack can block these sites, leading to increased metabolic stability and a longer biological half-life.[3][4][5] |
| Toxicity | Neurotoxicity at high doses, potential for seizures.[6] | Potentially altered toxicity profile | The toxicity profile may be altered due to changes in distribution, metabolism, and off-target interactions. The metabolic release of fluoride ions could be a concern.[7][8] |
Biological Activity: Modulating Potassium Channels
4-Aminopyridine is a well-established blocker of voltage-gated potassium channels, a property that underlies its therapeutic effects.[9][10][11] The trifluorination of this molecule is anticipated to modulate its interaction with these ion channels.
Predicted Effects on Potassium Channel Blocking Activity:
-
Potency: The change in electronic distribution and steric profile due to the fluorine atoms could either increase or decrease the binding affinity for the potassium channel pore. Direct experimental validation is necessary to determine the precise effect on potency (e.g., IC50 values).
-
Selectivity: Fluorination could potentially alter the selectivity profile for different subtypes of potassium channels. This could lead to a more targeted therapeutic effect with fewer off-target side effects.
Experimental Protocols
To empirically determine and compare the properties of these two compounds, the following experimental protocols are recommended.
Synthesis of 4-Aminopyridine
A common method for the synthesis of 4-aminopyridine involves the reduction of 4-nitropyridine-N-oxide.[12]
Materials:
-
4-nitropyridine-N-oxide
-
Iron powder
-
Hydrochloric acid
-
Sodium carbonate
-
Ethyl acetate
-
Ethanol
-
Benzene
Procedure:
-
A mixture of 4-nitropyridine-N-oxide and iron powder in water is prepared.
-
Hydrochloric acid is added portion-wise to the mixture, and the reaction is heated.
-
After the reaction is complete, the mixture is cooled and neutralized with sodium carbonate.
-
The product is extracted with ethyl acetate.
-
The solvent is evaporated to yield crude 4-aminopyridine.
-
Further purification can be achieved by recrystallization from a suitable solvent like benzene.[12]
Proposed Synthesis of this compound
The synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be proposed based on the synthesis of other fluorinated pyridines, likely starting from a corresponding polychlorinated or polyfluorinated pyridine precursor. A potential route could involve the nucleophilic substitution of a fluorine atom at the 4-position of a tetrafluoropyridine derivative with ammonia or a protected amine.
Whole-Cell Patch Clamp Assay for Kv Channel Inhibition
This technique is the gold standard for characterizing the effects of compounds on voltage-gated ion channels.[13][14][15][16]
Objective: To determine the inhibitory concentration (IC50) of 4-aminopyridine and this compound on a specific voltage-gated potassium channel subtype (e.g., Kv1.1) expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the target Kv channel.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
4-Aminopyridine and this compound stock solutions in a suitable solvent (e.g., DMSO).
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target Kv channel on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a voltage step protocol to elicit Kv channel currents (e.g., depolarizing steps from -80 mV to +60 mV).
-
-
Compound Application:
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of the test compound (4-aminopyridine or this compound) and record the currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each test potential.
-
Calculate the percentage of current inhibition for each concentration of the test compound relative to the baseline current.
-
Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. sophion.com [sophion.com]
- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Spectroscopic Analysis for Structural Confirmation of 2,3,6-Trifluoropyridin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques for the structural confirmation of 2,3,6-Trifluoropyridin-4-amine and its derivatives. Due to the limited availability of direct comparative studies on this specific compound, this guide presents expected spectroscopic data based on established principles and available data for analogous compounds, such as 4-amino-2,3,5,6-tetrafluoropyridine. This approach offers a robust framework for researchers to interpret their own experimental results.
Introduction
This compound is a fluorinated heterocyclic amine of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, including altered basicity, lipophilicity, and metabolic stability. Accurate structural confirmation is paramount for its application in drug design and development. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for unambiguous structure elucidation.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and a relevant alternative, 4-amino-2,3,5,6-tetrafluoropyridine. The data for this compound is predicted based on the analysis of structurally similar compounds.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Expected) | ~6.5 - 7.0 | br s | - | NH₂ |
| ~6.8 - 7.2 | t | ~8-10 (JH-F) | H-5 | |
| 4-Amino-2,3,5,6-tetrafluoropyridine | ~4.5 | br s | - | NH₂ |
Note: The chemical shift of the amine protons can vary significantly with solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Expected) | ~150-155 (d) | d | ~230-250 (JC-F) | C-2 |
| ~135-140 (d) | d | ~10-15 (JC-C-F) | C-3 | |
| ~145-150 | s | - | C-4 | |
| ~110-115 (d) | d | ~4-6 (JC-C-C-F) | C-5 | |
| ~155-160 (d) | d | ~240-260 (JC-F) | C-6 | |
| 4-Amino-2,3,5,6-tetrafluoropyridine | ~138 (dm) | dm | ~240 (JC-F) | C-2, C-6 |
| ~139 (dm) | dm | ~240 (JC-F) | C-3, C-5 | |
| Not Reported | - | - | C-4 |
Note: Carbon-fluorine coupling constants are a powerful tool for assigning carbon signals in fluorinated compounds.
Table 3: ¹⁹F NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Expected) | ~-90 to -100 | dd | JF2-F3 ~20, JF2-F6 ~5 | F-2 |
| ~-160 to -170 | dd | JF3-F2 ~20, JF3-H5 ~2 | F-3 | |
| ~-70 to -80 | m | - | F-6 | |
| 4-Amino-2,3,5,6-tetrafluoropyridine | ~-93 | m | - | F-2, F-6 |
| ~-165 | m | - | F-3, F-5 |
Note: ¹⁹F NMR is highly sensitive to the electronic environment, providing distinct signals for each fluorine atom.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound (Expected) | ESI+ | 147.03 | 127 ([M-HF]⁺), 101 ([M-HCN-F]⁺) |
| 4-Amino-2,3,5,6-tetrafluoropyridine | EI | 166 (M⁺) | 139 ([M-HCN]⁺), 119 ([M-HCN-HF]⁺) |
Table 5: IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Expected) | 3400-3500 | N-H stretching (asymmetric) |
| 3300-3400 | N-H stretching (symmetric) | |
| 1620-1650 | N-H bending (scissoring) | |
| 1580-1610 | C=C and C=N stretching (aromatic ring) | |
| 1000-1400 | C-F stretching | |
| 4-Amino-2,3,5,6-tetrafluoropyridine | 3424, 3318 | N-H stretching |
| 1655 | N-H bending | |
| 1512, 1485 | Aromatic ring stretching | |
| 1045 | C-F stretching |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical spectral width is -2 to 12 ppm.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. A very wide spectral width (e.g., +50 to -250 ppm) is used, with CFCl₃ as a common reference (0 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
2. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL. For EI, a solid probe or GC-MS interface can be used.
-
Analysis: Introduce the sample into the ion source. For ESI, typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. For EI, an electron energy of 70 eV is standard.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.
-
Analysis: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal or a pure KBr pellet.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
Caption: Logical relationship of spectroscopic data for structure elucidation.
benchmarking the efficacy of catalysts for fluoropyridine functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluoropyridines are key building blocks in numerous pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered basicity. The development of efficient and selective methods for the functionalization of fluoropyridines is therefore of paramount importance. This guide provides a comparative overview of prominent catalytic systems for the functionalization of fluoropyridines, with a focus on C-H functionalization and nucleophilic aromatic substitution, supported by experimental data and detailed protocols.
Data Presentation: Performance of Catalysts in Fluoropyridine Functionalization
The efficacy of various catalytic systems for the functionalization of fluoropyridines is summarized below. The tables highlight key performance indicators such as yield and selectivity under specific reaction conditions.
Table 1: Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridines
This table showcases the performance of a Palladium-SPhos catalyst system in the direct C-H arylation of various fluoroarenes with 2-chloropyridine derivatives.
| Entry | Fluoroarene | 2-Chloropyridine Derivative | Yield (%) |
| 1 | 1,2-Difluorobenzene | 2-Chloropyridine | 85 |
| 2 | 1,3-Difluorobenzene | 2-Chloropyridine | 78 |
| 3 | 1,4-Difluorobenzene | 2-Chloropyridine | 65 |
| 4 | Fluorobenzene | 2-Chloro-4-methylpyridine | 90 |
| 5 | 1,3,5-Trifluorobenzene | 2-Chloropyridine | 72 |
| Data sourced from a sustainable and versatile method for the synthesis of 2-(fluorinated aryl)pyridines.[1] |
Table 2: Iridium-Catalyzed C-H Borylation of CF₃-Substituted Pyridines
This table illustrates the sterically governed regioselectivity of an Iridium-catalyzed C-H borylation of pyridines bearing a trifluoromethyl group.
| Entry | CF₃-Substituted Pyridine | Product | Yield (%) |
| 1 | 2-(Trifluoromethyl)pyridine | 2-(Trifluoromethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 85 |
| 2 | 3-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 75 |
| 3 | 4-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 92 |
| Representative yields for the iridium-catalyzed C-H borylation of CF₃-substituted pyridines.[1] |
Table 3: Copper-Catalyzed Trifluoromethylation of Iodo-alkoxypyridine Derivatives
This table presents the yields of a copper-catalyzed trifluoromethylation of various iodo-substituted alkoxy-quinolines and isoquinolines.
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Iodo-3-methoxyisoquinoline | 3-Methoxy-4-(trifluoromethyl)isoquinoline | 46 |
| 2 | 3-Iodo-4-methoxyquinoline | 4-Methoxy-3-(trifluoromethyl)quinoline | 55 |
| Yields obtained using a literature procedure for the functionalization of aryl iodides.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these catalytic systems.
Protocol 1: Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridines[1]
General Procedure:
-
To an oven-dried reaction vial, add the fluoroarene (if solid, 0.5 mmol, 1.0 equiv), 2-chloropyridine derivative (0.55 mmol, 1.1 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
If the fluoroarene is a liquid, add it at this stage (0.5 mmol, 1.0 equiv).
-
Add isopropyl acetate (1.0 mL).
-
Seal the vial with a cap containing a PTFE septum and purge with argon or nitrogen for 10-15 minutes.
-
Place the reaction vial in a preheated oil bath at 120 °C and stir for the indicated time (typically 16-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(fluorinated aryl)pyridine.
Protocol 2: Iridium-Catalyzed C–H Borylation of CF₃-Substituted Pyridines[1]
General Procedure:
-
In a nitrogen-filled glovebox, add the CF₃-substituted pyridine (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), and the iridium catalyst (e.g., [Ir(cod)OMe]₂ with a suitable ligand, typically 1-3 mol%) to a reaction vial equipped with a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a heating block or oil bath preheated to the reaction temperature (typically 80-100 °C) and stir for the indicated time (typically 12-24 hours).
-
After cooling to room temperature, dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired CF₃-substituted pyridylboronic ester.
Protocol 3: Copper-Catalyzed Trifluoromethylation of Iodo-alkoxypyridine Derivatives[2]
General Procedure:
-
In a reaction tube, combine the iodo-alkoxypyridine derivative (1.0 equiv), CuI (20 mol%), 1,10-phenanthroline (20 mol%), KF (3.0 equiv), and trimethyl(trifluoromethyl)silane (TMSCF₃, 3.0 equiv).
-
Add dimethylformamide (DMF) as the solvent.
-
Seal the tube and heat the reaction mixture at 60 °C for the specified time.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated product.
Mandatory Visualization
Catalytic Strategies for Fluoropyridine Functionalization
Caption: Overview of major catalytic strategies for fluoropyridine functionalization.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening catalyst efficacy.
Catalytic Cycle for Palladium-Catalyzed C-H Arylation of a Fluoroarene
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
References
Safety Operating Guide
Personal protective equipment for handling 2,3,6-Trifluoropyridin-4-amine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,3,6-Trifluoropyridin-4-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous fluorinated pyridine compounds.
Operational Plan: Handling and Disposal
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.
2. Personal Protective Equipment (PPE):
-
A comprehensive PPE plan is critical. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when handling larger quantities or when there is a significant splash risk.[2] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | - Gloves: Neoprene or nitrile gloves. For extended contact, consider double-gloving. Always check with the glove manufacturer for specific chemical resistance data. - Lab Coat: A flame-resistant lab coat is recommended. - Clothing: Wear long pants and closed-toe shoes. | Prevents skin contact, as the compound is harmful if it comes into contact with the skin and can cause irritation.[1][2][3] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2] All respirator use must be in accordance with a documented respiratory protection program. | Protects against inhalation of harmful dust or vapors. |
3. Handling Procedures:
-
Before use, wash hands thoroughly and inspect all PPE for damage.
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled.[2][4]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
4. First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of water. Seek medical help if irritation persists.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Get medical help immediately.[2]
5. Spill Response:
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, absorb the spill with inert material (e.g., sand, vermiculite), and collect it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
6. Disposal Plan:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. This is to facilitate proper disposal, which is typically high-temperature incineration.[5][6]
-
Contact your institution's EHS department for specific disposal procedures and to arrange for waste pickup.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
